molecular formula C15H17ClN6O3 B15579763 JNJ-38158471

JNJ-38158471

Numéro de catalogue: B15579763
Poids moléculaire: 364.79 g/mol
Clé InChI: BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JNJ-38158471 is a useful research compound. Its molecular formula is C15H17ClN6O3 and its molecular weight is 364.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a potent and selective, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates VEGF-induced signaling pathways crucial for angiogenesis, the formation of new blood vessels. This targeted mechanism of action has demonstrated significant anti-tumor activity in preclinical models by inhibiting tumor growth and vascularization. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: VEGFR-2 Inhibition

This compound is a novel oxime compound, identified as 1-{4-[6-amino-5-(methoxyimino-methyl)-pyrimidin-4-yloxy]-2-chloro-phenyl}-3-ethyl-urea.[1] Its primary mechanism of action is the direct inhibition of the VEGFR-2 tyrosine kinase.[1] Signaling through the VEGF/VEGFR-2 pathway is a critical mediator of angiogenesis, a process that is essential for tumor growth and metastasis.[1] this compound exhibits high selectivity for VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1]

Kinase Selectivity Profile

This compound demonstrates a high degree of selectivity for VEGFR-2 over other related tyrosine kinases. While it shares some structural similarities with the multi-kinase inhibitor sorafenib, it notably lacks Raf kinase activity.[1] Its inhibitory activity against other kinases is significantly lower than for VEGFR-2, highlighting its targeted profile.

Kinase Target IC50 (nM)
VEGFR-240[1]
Ret180[1]
Kit500[1]
VEGFR-1>1000[1]
VEGFR-3>1000[1]
In Vitro Cellular Activity

In cellular assays, this compound effectively inhibits the biological functions mediated by VEGFR-2 activation. At nanomolar concentrations, it blocks the VEGF-stimulated autophosphorylation of VEGFR-2 in a whole-cell assay and curtails VEGF-dependent endothelial cell migration.[1]

Assay Cell Line Effect of this compound
VEGFR-2 AutophosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-stimulated autophosphorylation.[2]
Endothelial Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-dependent migration.[2]

Preclinical In Vivo Efficacy

The potent in vitro activity of this compound translates to significant anti-tumor efficacy in various preclinical cancer models. Once-daily oral administration of this compound resulted in substantial tumor growth inhibition in nude mice bearing human tumor xenografts.[1]

Tumor Model Treatment Outcome
Human A431, HCT116, and A375 tumor xenograftsOnce-daily oral dosingUp to 90% tumor growth inhibition.[1]
A375 tumor xenograftsMonotherapySignificantly prolonged tumor growth delay (up to 4 weeks) after treatment termination.[1]
VEGF-induced corneal angiogenesis in C57BL/6J miceNot specifiedInhibition of angiogenesis.[1]
Spontaneous polyp formation in APC min-mouse modelNot specifiedInhibition of polyp formation.[1]

Signaling Pathway and Experimental Workflow

VEGF/VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGF_Pathway VEGF/VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Induces JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGF/VEGFR-2 signaling cascade by this compound.

General Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Preclinical Evaluation Workflow of this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay VEGFR-2 Kinase Assay (Determine IC50) CellAssay Cellular Assays (Phosphorylation, Migration) KinaseAssay->CellAssay Proceed to Xenograft Tumor Xenograft Models (e.g., A431, HCT116) CellAssay->Xenograft Validate in AngiogenesisModel Corneal Angiogenesis Model CellAssay->AngiogenesisModel Validate in

Caption: A generalized workflow for the preclinical assessment of this compound.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard laboratory procedures. Specific parameters for the studies on this compound may have varied and are not publicly available in full detail.

VEGFR-2 Kinase Assay (Biochemical)
  • Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HUVEC Migration Assay (Boyden Chamber Assay)
  • Objective: To assess the effect of this compound on VEGF-induced endothelial cell migration.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), transwell inserts with a porous membrane (e.g., 8 µm pores), cell culture medium, VEGF, this compound, and a staining solution (e.g., crystal violet).

  • Procedure:

    • Culture HUVECs to sub-confluency and serum-starve them overnight.

    • Place transwell inserts into a 24-well plate. To the lower chamber, add medium containing VEGF as a chemoattractant.

    • Resuspend the serum-starved HUVECs in a serum-free medium containing various concentrations of this compound.

    • Add the cell suspension to the upper chamber of the transwell inserts.

    • Incubate the plate for a specified period (e.g., 4-6 hours) to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields.

Human Tumor Xenograft Model in Nude Mice
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Materials: Athymic nude mice, human tumor cell lines (e.g., A431, HCT116), Matrigel, this compound formulation for oral gavage, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound orally once daily to the treatment group. The control group receives the vehicle.

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a highly selective and potent inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. Its targeted mechanism of action, focused on a key pathway in tumor vascularization, underscores its potential as a therapeutic agent in oncology. The data presented in this guide provide a comprehensive overview of the core pharmacology of this compound, offering valuable insights for researchers and drug development professionals in the field.

References

JNJ-38158471: A Technical Overview of a Potent and Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a novel, orally bioavailable small molecule identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and relevant experimental methodologies associated with this compound. While demonstrating significant promise in preclinical models, its current development status appears to be discontinued.

Discovery and Rationale

This compound, chemically described as 1-{4-[6-amino-5-(methoxyimino-methyl)-pyrimidin-4-yloxy]-2-chloro-phenyl}-3-ethyl-urea, was developed by Johnson & Johnson Pharmaceutical Research & Development, LLC. The primary goal was to discover a selective, orally available inhibitor of VEGFR-2 kinase.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and signaling through the VEGF/VEGFR-2 pathway is a clinically validated target for anti-cancer therapies.[1] this compound was designed to offer a more selective inhibition profile compared to multi-kinase inhibitors like sorafenib, notably lacking Raf kinase activity.[1]

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By blocking the kinase activity, it prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[1] This inhibition abrogates the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.

Preclinical Profile

The preclinical evaluation of this compound has demonstrated its potent and selective inhibitory activity in both in vitro and in vivo models.

In Vitro Activity

This compound exhibits nanomolar potency against VEGFR-2 and shows selectivity over other related kinases. At these concentrations, it effectively inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays and prevents VEGF-dependent endothelial cell migration.[1]

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
VEGFR-240
Ret180
Kit500
VEGFR-1>1000
VEGFR-3>1000
Data sourced from Patsnap Synapse.[1]
In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor efficacy in various human tumor xenograft models in nude mice.[1] Furthermore, its anti-angiogenic activity was confirmed in a mouse model of VEGF-induced corneal angiogenesis.[1] The compound was also found to be well-tolerated in these preclinical models.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelDosing RegimenMaximum Tumor Growth Inhibition
A431Once-daily oralUp to 90%
HCT116Once-daily oralUp to 90%
A375Once-daily oralUp to 90%
Data sourced from Patsnap Synapse.[1]

A notable finding from the A375 xenograft model was a prolonged tumor growth delay of up to four weeks after the cessation of monotherapy with this compound.[1] The compound also demonstrated efficacy in a non-cancer model by inhibiting spontaneous polyp formation in the APC min-mouse model.[1]

Development Status

The global highest R&D status for this compound is listed as "Pending" or preclinical.[1] However, a review of Johnson & Johnson's recent development pipelines does not show the continued development of this specific compound, suggesting that its advancement into clinical trials may have been discontinued.[2][3][4][5]

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not publicly available. The following are representative methodologies for the key assays used in its preclinical evaluation.

Whole-Cell VEGFR-2 Autophosphorylation Assay

This assay quantifies the ability of a compound to inhibit VEGF-induced phosphorylation of VEGFR-2 in intact cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are cultured to near confluence in appropriate media.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time to allow for cell penetration and target engagement.

  • VEGF Stimulation: Cells are stimulated with a predetermined concentration of recombinant human VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 autophosphorylation.

  • Cell Lysis: The stimulation is stopped by washing with cold PBS and adding a lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: The concentration of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates is determined using a sandwich ELISA or Western blotting with specific antibodies.[6][7] The results are expressed as a percentage of inhibition relative to the VEGF-stimulated control.

Endothelial Cell Migration (Scratch) Assay

This assay assesses the effect of a compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.

  • Cell Seeding: HUVECs are seeded in a multi-well plate and grown to a confluent monolayer.[8][9]

  • Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.[8][10]

  • Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of this compound or a vehicle control is added.[8]

  • Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[8]

  • Analysis: The rate of cell migration and "wound" closure is quantified by measuring the change in the cell-free area over time using image analysis software.

Mouse Corneal Angiogenesis Assay

This in vivo assay provides a quantitative measure of a compound's ability to inhibit neovascularization.

  • Pellet Preparation: A slow-release polymer pellet containing a specific amount of a pro-angiogenic factor, typically VEGF or bFGF, is prepared.[11][12]

  • Surgical Implantation: Under anesthesia, a small pocket is surgically created in the avascular cornea of a mouse (e.g., C57BL/6J strain). The prepared pellet is then implanted into this pocket.[11][13]

  • Compound Administration: this compound is administered to the mice, typically via oral gavage, on a predetermined dosing schedule starting from the day of implantation.

  • Vessel Growth Assessment: After a set period (e.g., 5-7 days), the corneas are examined using a slit-lamp biomicroscope.[11]

  • Quantification: The angiogenic response is quantified by measuring the length and clock hours of the newly formed blood vessels sprouting from the limbal vasculature towards the pellet.[11]

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Preclinical_Inhibitor_Workflow Discovery Compound Discovery (this compound) InVitro In Vitro Testing Discovery->InVitro KinaseAssay Kinase Inhibition Assay (IC50 Determination) InVitro->KinaseAssay CellAssay Cell-Based Assays (Phosphorylation, Migration) InVitro->CellAssay InVivo In Vivo Efficacy KinaseAssay->InVivo CellAssay->InVivo AngioModel Angiogenesis Models (Corneal Assay) InVivo->AngioModel TumorModel Tumor Xenograft Models (Efficacy & Tolerability) InVivo->TumorModel DevDecision Development Decision AngioModel->DevDecision TumorModel->DevDecision

Caption: Generalized workflow for the preclinical evaluation of a kinase inhibitor like this compound.

References

JNJ-38158471: A Potent and Selective VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-38158471 is a potent and selective, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates VEGF-induced signaling pathways implicated in tumor growth and neovascularization. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-{4-[6-amino-5-(methoxyimino-methyl)-pyrimidin-4-yloxy]-2-chloro-phenyl}-3-ethyl-urea, is a novel oxime derivative.[1]

Chemical Structure:

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P2->Downstream Activates JNJ This compound JNJ->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes Synthesis_Workflow cluster_reactants Starting Materials Aniline Substituted Aniline (4-amino-3-chlorophenol derivative) Coupling Nucleophilic Aromatic Substitution Aniline->Coupling Pyrimidine Substituted Pyrimidine (4-chloro-6-amino-5-formylpyrimidine oxime derivative) Pyrimidine->Coupling Intermediate Aniline-Pyrimidine Intermediate Coupling->Intermediate Urea_Formation Urea Formation (e.g., with ethyl isocyanate) Intermediate->Urea_Formation JNJ38158471 This compound Urea_Formation->JNJ38158471 Autophosphorylation_Workflow Cell_Culture 1. Culture HUVECs Starvation 2. Serum Starvation Cell_Culture->Starvation Treatment 3. Pre-treat with this compound Starvation->Treatment Stimulation 4. Stimulate with VEGF-A Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Quantification 6. Protein Quantification Lysis->Quantification SDS_PAGE 7. SDS-PAGE and Western Blot Quantification->SDS_PAGE Detection 8. Detection of p-VEGFR-2 and Total VEGFR-2 SDS_PAGE->Detection Analysis 9. Densitometric Analysis Detection->Analysis

References

JNJ-38158471: A Technical Guide to its VEGFR-2 Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of JNJ-38158471 for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This compound is a potent and highly selective inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels. Due to its critical role in tumor growth and metastasis, VEGFR-2 is a significant target in cancer therapy. This document details the quantitative binding data, the experimental methodologies used for its determination, and the signaling pathways affected by its inhibitory action.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against VEGFR-2 and other related kinases. This data highlights its selectivity profile.

Target KinaseIC50 (nM)Selectivity vs. VEGFR-2
VEGFR-2 40 - 42 -
Ret180 - 1834.5x
Kit500 - 51112.5x
FMS62415.6x
PDGFRα1,10927.7x
VEGFR-31,11227.8x
VEGFR-14,451111.3x
FLT34,810120.3x

*Data compiled from multiple sources.[1][2] The IC50 value for VEGFR-2 is consistently reported as 40 nM or 42 nM.[1][2] this compound demonstrates significant selectivity for VEGFR-2 over other tyrosine kinases, including other members of the VEGFR family.[1][2]

Experimental Protocols

The determination of the IC50 values for this compound against VEGFR-2 is typically performed using a biochemical kinase assay. While the specific protocol used by the original investigators may not be publicly available, a representative methodology is described below.

VEGFR-2 Kinase Assay (Representative Protocol)

This protocol outlines a common method for measuring the in-vitro activity of a kinase and the inhibitory effect of a compound like this compound.

1. Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or protein substrate for VEGFR-2)

  • This compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity)

  • 96-well plates

  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Preparation of Reagents: All reagents are brought to room temperature. A master mix containing kinase buffer, ATP, and the VEGFR-2 substrate is prepared.

  • Inhibitor Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in kinase buffer to the desired concentrations.

  • Assay Plate Setup: The assay is performed in a 96-well plate. Each well receives the master mix.

  • Addition of Inhibitor: A small volume of the diluted this compound is added to the appropriate wells. Control wells receive the solvent alone (vehicle control).

  • Initiation of Kinase Reaction: The reaction is initiated by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: After incubation, the detection reagent is added to each well to stop the kinase reaction and measure the amount of ADP produced. The luminescence is then read using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of this compound. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow

Signaling Pathway Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for angiogenesis, including cell proliferation, migration, survival, and vascular permeability.

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting the autophosphorylation of the receptor and blocking the initiation of downstream signaling.

VEGFR2_Inhibition

The major downstream signaling cascades inhibited by this compound include:

  • The PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.

  • The PI3K-Akt Pathway: This cascade is a key regulator of endothelial cell survival and permeability.

  • The FAK/p38 MAPK Pathway: This pathway is involved in the regulation of endothelial cell migration.

By effectively blocking these signaling pathways at their origin, this compound demonstrates potent anti-angiogenic effects in preclinical models. In cellular assays, this compound has been shown to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 and VEGF-dependent migration of human umbilical vein endothelial cells (HUVECs).[1]

References

JNJ-38158471 Kinase Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of JNJ-38158471, a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its activity against a panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates its mechanism of action through relevant signaling pathways.

Core Data Presentation: Kinase Inhibition Profile

This compound was identified as a highly selective inhibitor of VEGFR-2. Its inhibitory activity against VEGFR-2 and other related tyrosine kinases is summarized below. The data demonstrates potent inhibition of VEGFR-2 at nanomolar concentrations.

Target KinaseIC50 (nM)Notes
VEGFR-2 40 Primary target; potent inhibition.[1]
Ret180Closely related tyrosine kinase.[1]
Kit500Closely related tyrosine kinase.[1]
VEGFR-1>1000No significant activity.[1]
VEGFR-3>1000No significant activity.[1]
Raf kinase-Lacks activity, distinguishing it from sorafenib.[1]

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Activity Assays (VEGFR-2, Ret, Kit)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant kinases.

Methodology: A common method for determining kinase activity is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human kinase (VEGFR-2, Ret, or Kit)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)

  • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP (at a concentration near the Km for each kinase)

  • This compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Reagents (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • To the wells of a 384-well plate, add the kinase enzyme in kinase buffer.

  • Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percent inhibition of kinase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular VEGFR-2 Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in a cellular context.

Methodology: A whole-cell enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2.

  • Cell culture medium.

  • Recombinant human VEGF-A.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • ELISA plate pre-coated with a capture antibody specific for total VEGFR-2.

  • Detection antibody specific for phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 (Tyr1175)).

  • HRP-conjugated secondary antibody.

  • Substrate for HRP (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Seed HUVECs in a 96-well plate and grow to near confluence.

  • Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes) at 37°C.

  • Wash the cells with cold PBS and lyse them.

  • Transfer the cell lysates to the ELISA plate pre-coated with the total VEGFR-2 capture antibody and incubate.

  • Wash the plate and add the detection antibody against phosphorylated VEGFR-2.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

Data Analysis: The absorbance is proportional to the amount of phosphorylated VEGFR-2. The IC50 value is determined by plotting the percent inhibition of VEGF-stimulated phosphorylation against the logarithm of the this compound concentration.

Mandatory Visualizations

This compound Mechanism of Action

JNJ-38158471_Mechanism_of_Action cluster_JNJ This compound cluster_receptor Cell Membrane JNJ This compound VEGFR2 VEGFR-2 JNJ->VEGFR2 Inhibits (IC50 = 40 nM) Ret Ret JNJ->Ret Inhibits (IC50 = 180 nM) Kit Kit JNJ->Kit Inhibits (IC50 = 500 nM)

Caption: Inhibition profile of this compound against key tyrosine kinases.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JNJ This compound JNJ->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start dispense_kinase Dispense Kinase Enzyme into 384-well plate start->dispense_kinase add_inhibitor Add serially diluted This compound dispense_kinase->add_inhibitor pre_incubate Pre-incubate to allow compound binding add_inhibitor->pre_incubate add_substrate_atp Add Substrate and ATP to initiate reaction pre_incubate->add_substrate_atp incubate_reaction Incubate for kinase reaction add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adp_glo add_detection_reagent Add Kinase Detection Reagent to generate luminescent signal add_adp_glo->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: General workflow for a luminescence-based kinase inhibition assay.

References

JNJ-38158471: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and relevant experimental methodologies. The information presented is intended to support further research and drug development efforts targeting VEGFR-2 and related pathways.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in regulating angiogenesis. This compound is a small molecule inhibitor that selectively targets VEGFR-2, thereby impeding the signaling cascades that drive endothelial cell proliferation, migration, and survival. This guide details the molecular mechanisms affected by the inhibition of VEGFR-2 and the secondary targets of this compound, namely the RET and KIT receptor tyrosine kinases.

Mechanism of Action and Target Profile

This compound exerts its primary therapeutic effect through the competitive inhibition of ATP binding to the catalytic domain of VEGFR-2. This action blocks the autophosphorylation of the receptor upon VEGF binding, a critical step in the activation of downstream signaling pathways. In addition to its high affinity for VEGFR-2, this compound also demonstrates inhibitory activity against the structurally related receptor tyrosine kinases, RET and KIT.

Quantitative Inhibitory Activity

The in vitro inhibitory potency of this compound against its primary and secondary targets has been quantified through half-maximal inhibitory concentration (IC50) values.

Target KinaseIC50 Value
VEGFR-240 nM
RET180 nM
KIT500 nM

Downstream Signaling Pathways Modulated by this compound

The inhibition of VEGFR-2, RET, and KIT by this compound disrupts multiple downstream signaling cascades crucial for cell proliferation, survival, and migration.

VEGFR-2 Signaling Pathway

VEGFR-2 is the principal mediator of the pro-angiogenic signals induced by VEGF-A. Its activation triggers a complex network of intracellular pathways. This compound, by inhibiting VEGFR-2 autophosphorylation, effectively blocks these downstream events. The key pathways affected include:

  • PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This cascade is a major driver of endothelial cell proliferation.[1] Inhibition of this pathway by this compound leads to cell cycle arrest and a reduction in endothelial cell division.

  • PI3K-Akt-mTOR Pathway: This pathway is critical for endothelial cell survival and permeability.[2] By blocking this pathway, this compound can induce apoptosis in endothelial cells and decrease vascular permeability.

  • FAK/p38 MAPK Pathway: Activation of this pathway is associated with endothelial cell migration, an essential step in the formation of new blood vessels.[3][4] this compound-mediated inhibition of this pathway contributes to its anti-angiogenic effects.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK JNJ_38158471 This compound JNJ_38158471->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival p38 p38 MAPK FAK->p38 Migration Cell Migration p38->Migration

VEGFR-2 signaling cascade inhibited by this compound.
RET Signaling Pathway

The RET (Rearranged during Transfection) receptor tyrosine kinase is involved in the development and maintenance of the nervous and renal systems. Aberrant RET signaling is implicated in certain types of cancer. This compound can inhibit RET, thereby affecting downstream pathways such as:

  • RAS-MAPK Pathway: Similar to the VEGFR-2 pathway, this cascade promotes cell proliferation and differentiation.

  • PI3K-Akt Pathway: This pathway is crucial for cell survival and growth.

RET_Signaling Ligand GDNF family ligands GFRa GFRα co-receptor Ligand->GFRa RET RET GFRa->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K JNJ_38158471 This compound JNJ_38158471->RET RAF_MAPK RAF/MEK/ERK RAS->RAF_MAPK Proliferation Cell Proliferation RAF_MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

RET signaling cascade inhibited by this compound.
KIT Signaling Pathway

The KIT receptor tyrosine kinase plays a vital role in hematopoiesis, melanogenesis, and gametogenesis. Mutations leading to constitutive KIT activation are found in various cancers. This compound's inhibition of KIT can disrupt the following key signaling pathways:

  • RAS-ERK Pathway: This pathway is involved in cell proliferation and differentiation.

  • PI3K-Akt Pathway: This pathway promotes cell survival and inhibits apoptosis.[5]

  • JAK-STAT Pathway: This pathway is involved in various cellular processes, including cell growth and survival.[6]

KIT_Signaling SCF SCF KIT KIT SCF->KIT RAS RAS KIT->RAS PI3K PI3K KIT->PI3K JAK JAK KIT->JAK JNJ_38158471 This compound JNJ_38158471->KIT ERK ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

KIT signaling cascade inhibited by this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

VEGFR-2 Autophosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of this compound on VEGF-induced autophosphorylation of VEGFR-2 in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • VEGF-A

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody for normalization. Quantify band intensities using densitometry software.

Western_Blot_Workflow A HUVEC Culture & Serum Starvation B Pre-treatment with this compound A->B C VEGF-A Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Protein Transfer D->E F Immunoblotting (p-VEGFR-2) E->F G Signal Detection F->G H Stripping & Re-probing (Total VEGFR-2) G->H I Densitometry & Analysis H->I

Western blot workflow for VEGFR-2 autophosphorylation.
Endothelial Cell Migration Assay (Transwell)

This assay assesses the ability of this compound to inhibit VEGF-induced migration of endothelial cells.

Materials:

  • HUVECs

  • EGM

  • VEGF-A

  • This compound

  • Transwell inserts (e.g., 8 µm pore size)

  • Matrigel (optional, for invasion assay)

  • Calcein AM or DAPI stain

Protocol:

  • Insert Preparation: If performing an invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add medium containing VEGF-A (e.g., 50 ng/mL) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI. Visualize and count the migrated cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of migrated cells per field of view.

Transwell_Migration_Workflow A Seed HUVECs with this compound in Upper Chamber B Add VEGF-A to Lower Chamber A->B C Incubate for Cell Migration B->C D Remove Non-migrated Cells C->D E Fix and Stain Migrated Cells D->E F Microscopy and Cell Counting E->F

Transwell migration assay workflow.
In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line (e.g., a line known to be dependent on angiogenesis)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry (e.g., for markers of proliferation like Ki-67 and microvessel density like CD31).

Xenograft_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization & Treatment Initiation B->C D Continued Treatment & Monitoring C->D E Endpoint Analysis D->E

In vivo tumor xenograft study workflow.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2, with additional activity against RET and KIT. Its mechanism of action, centered on the blockade of key signaling pathways that drive angiogenesis and cell proliferation, makes it a compelling candidate for further investigation in oncology. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other molecules targeting these critical pathways. A thorough understanding of the downstream signaling effects is paramount for the strategic development of novel anti-cancer therapies.

References

JNJ-38158471: A Comprehensive Technical Guide to its VEGFR-2 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the preclinical target validation studies for JNJ-38158471, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is curated from publicly available scientific literature to support researchers and professionals in the field of oncology drug development.

Core Target and Mechanism of Action

This compound is a novel oxime derivative identified as a highly selective antagonist of VEGFR-2, a key mediator of angiogenesis.[1] Its mechanism of action involves the inhibition of VEGFR-2 autophosphorylation, which is a critical step in the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy and selectivity of this compound.

Table 1: In Vitro Kinase Inhibition Profile
Target KinaseIC50 (nM)Reference
VEGFR-240 - 42[1][2]
Ret180 - 183[1]
Kit500 - 511[1]
FMS624
PDGFRα1,109
VEGFR-31,112
VEGFR-14,451
FLT34,810
Table 2: In Vitro Cellular Activity
AssayCell LineTreatment ConditionsResultReference
VEGFR-2 AutophosphorylationHUVECs1-500 nM this compound, 1 hourInhibition of VEGF-stimulated phosphorylation[2]
Endothelial Cell MigrationHUVECs50-1000 nM this compound, 12-16 hoursSignificant inhibition of VEGF-dependent migration[2]
Table 3: In Vivo Efficacy
Animal ModelTumor TypeDosing RegimenKey FindingsReference
Nude mice with human A431, HCT116, and A375 tumor xenograftsEpidermoid carcinoma, Colorectal carcinoma, MelanomaOnce-daily oral dosingUp to 90% tumor growth inhibition
C57BL/6J miceCorneal neovascularization10 or 100 mg/kg this compound, p.o., once-dailyDose-dependent inhibition of VEGF-induced angiogenesis[2]
APC min-mouse modelSpontaneous intestinal polypsNot specifiedInhibition of polyp formation

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and information inferred from the available literature.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and this compound at various concentrations.

  • Procedure:

    • The VEGFR-2 enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) followed by scintillation counting, or by using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular VEGFR-2 Autophosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of this compound to inhibit the autophosphorylation of VEGFR-2 within a cellular context.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency in appropriate media.

  • Treatment: Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal receptor phosphorylation. Subsequently, cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.

  • Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

    • To ensure equal loading, the membrane is stripped and re-probed with an antibody against total VEGFR-2 or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: The intensity of the p-VEGFR-2 bands is quantified and normalized to the total VEGFR-2 or housekeeping protein bands. The percentage of inhibition of phosphorylation is calculated relative to the VEGF-stimulated control.

HUVEC Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.

  • Cell Preparation: HUVECs are serum-starved for a period before the assay.

  • Assay Setup:

    • A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a well of a 24-well plate.

    • The lower chamber is filled with media containing a chemoattractant, typically VEGF.

    • HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period (e.g., 12-16 hours) to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification:

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or DAPI).

    • The number of migrated cells is counted under a microscope in several random fields.

  • Data Analysis: The average number of migrated cells per field is calculated for each treatment condition. The percentage of migration inhibition is determined relative to the VEGF-stimulated control.

Tumor Xenograft Model

This in vivo assay assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human tumor cells (e.g., A431, HCT116, or A375) are injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size.

    • Mice are then randomized into control and treatment groups.

    • This compound is administered orally, once daily, at various doses. The control group receives the vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general workflows of the validation experiments.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates JNJ This compound JNJ->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: VEGFR-2 signaling pathway inhibited by this compound.

Western_Blot_Workflow A 1. Cell Culture (e.g., HUVECs) B 2. Serum Starvation A->B C 3. Pre-incubation with This compound B->C D 4. VEGF Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Transfer G->H I 9. Antibody Incubation (p-VEGFR-2, Total VEGFR-2) H->I J 10. Detection & Analysis I->J

Caption: Workflow for Cellular VEGFR-2 Autophosphorylation Assay.

In_Vivo_Xenograft_Workflow A 1. Tumor Cell Implantation B 2. Tumor Growth to Palpable Size A->B C 3. Randomization of Mice B->C D 4. Daily Oral Dosing (Vehicle or this compound) C->D E 5. Tumor Volume Measurement (2x/week) D->E Repeated F 6. Endpoint & Data Analysis E->F

Caption: Workflow for In Vivo Tumor Xenograft Study.

References

JNJ-38158471: A Technical Guide to a Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 951151-97-6

This technical guide provides an in-depth overview of JNJ-38158471, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and mechanism of action of this compound.

Core Compound Information

ParameterValueReference
IUPAC Name 1-{4-[6-amino-5-(methoxyimino-methyl)-pyrimidin-4-yloxy]-2-chloro-phenyl}-3-ethyl-urea[1]
Molecular Formula C₁₅H₁₇ClN₆O₃[1]
Molecular Weight 364.79 g/mol [1]
Mechanism of Action Selective VEGFR-2 tyrosine kinase inhibitor[1][2]
Therapeutic Area Neoplasms[2]

In Vitro Activity

This compound demonstrates potent and selective inhibition of VEGFR-2 and related tyrosine kinases. Unlike broader-spectrum kinase inhibitors such as sorafenib, this compound lacks Raf kinase activity.[1][2]

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of tyrosine kinases is summarized below.

Target KinaseIC₅₀ (nM)Reference
VEGFR-2 40[1][2]
Ret180[1][2]
Kit500[1][2]
VEGFR-1>1000[1][2]
VEGFR-3>1000[1][2]
Cellular Activity

At nanomolar concentrations, this compound effectively inhibits key cellular processes driven by VEGF signaling.

Cellular AssayEffectConcentrationReference
VEGF-stimulated VEGFR-2 Autophosphorylation (HUVECs)Inhibition1-500 nM[1]
VEGF-dependent Endothelial Migration (HUVECs)Inhibition1 µM[1]

In Vivo Activity

Oral administration of this compound has demonstrated significant anti-tumor and anti-angiogenic effects in various mouse models. The compound is reported to be well-tolerated.[1][2]

Anti-Angiogenic Efficacy
Animal ModelAssayTreatmentResultReference
C57BL/6J MiceVEGF-induced Corneal AngiogenesisOnce-daily oral dosingInhibition of neovascularization[1][2]
Anti-Tumor Efficacy
Xenograft ModelTumor TypeTreatmentResultReference
Nude MiceHuman A431, HCT116, A375 TumorsOnce-daily oral dosingUp to 90% tumor growth inhibition[1][2]
APC min-mouseSpontaneous PolypsNot specifiedInhibition of polyp formation[1][2]

Notably, in the A375 xenograft model, a significant delay in tumor regrowth was observed for up to 4 weeks after the cessation of this compound monotherapy.[1][2]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the VEGFR-2 signaling cascade, a critical pathway in angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras PKC PKC PLCg->PKC Cell_Responses Cellular Responses: - Proliferation - Migration - Survival - Permeability PKC->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field. For specific details of the original studies, consultation of the primary literature is recommended.

VEGFR-2 Autophosphorylation Assay

This assay determines the ability of a compound to inhibit the VEGF-induced phosphorylation of VEGFR-2 in a cellular context.

VEGFR2_Phosphorylation_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis HUVEC_culture 1. Culture HUVECs to near confluency Serum_starve 2. Serum-starve cells HUVEC_culture->Serum_starve Pre_incubate 3. Pre-incubate with this compound Serum_starve->Pre_incubate Stimulate 4. Stimulate with VEGF Pre_incubate->Stimulate Lyse 5. Lyse cells Stimulate->Lyse IP 6. Immunoprecipitate VEGFR-2 Lyse->IP SDS_PAGE 7. SDS-PAGE and Western Blot IP->SDS_PAGE Detect 8. Detect with anti-phospho-VEGFR-2 and total VEGFR-2 antibodies SDS_PAGE->Detect

Caption: Experimental Workflow for VEGFR-2 Autophosphorylation Assay.

HUVEC Migration Assay

This assay assesses the impact of a compound on the migration of endothelial cells towards a chemoattractant, typically VEGF.

HUVEC_Migration_Workflow cluster_0 Assay Setup cluster_1 Incubation & Analysis Prepare_cells 1. Prepare HUVEC suspension in serum-free media Add_cells 3. Add HUVECs and this compound to the upper chamber Prepare_cells->Add_cells Add_chemoattractant 2. Add VEGF (chemoattractant) to lower chamber of a Boyden chamber Incubate 4. Incubate for several hours Add_chemoattractant->Incubate Add_cells->Incubate Remove_non_migrated 5. Remove non-migrated cells from the upper surface of the membrane Incubate->Remove_non_migrated Fix_stain 6. Fix and stain migrated cells on the lower surface of the membrane Remove_non_migrated->Fix_stain Quantify 7. Quantify migrated cells by microscopy Fix_stain->Quantify

Caption: Experimental Workflow for HUVEC Migration Assay.

Mouse Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.

Xenograft_Model_Workflow cluster_0 Tumor Implantation & Growth cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Implant 1. Subcutaneously implant human tumor cells (e.g., A431, HCT116) into nude mice Tumor_growth 2. Allow tumors to reach a palpable size Implant->Tumor_growth Randomize 3. Randomize mice into treatment and control groups Tumor_growth->Randomize Treat 4. Administer this compound (e.g., once-daily orally) Randomize->Treat Monitor 5. Monitor tumor volume and body weight regularly Treat->Monitor Endpoint 6. Terminate experiment at a defined endpoint Monitor->Endpoint Analyze 7. Calculate tumor growth inhibition Endpoint->Analyze

Caption: Experimental Workflow for Mouse Xenograft Tumor Model.

References

Methodological & Application

Application Notes and Protocols for JNJ-38158471: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for therapeutic intervention. This compound also demonstrates inhibitory activity against other related tyrosine kinases, such as Ret and Kit. These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound and similar compounds targeting the VEGFR-2 pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. Binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling and the pro-angiogenic effects of VEGF.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases can be quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Target KinaseIC50 (nM)
VEGFR-240[1]
Ret180[1]
Kit500[1]
VEGFR-1>1000[1]
VEGFR-3>1000[1]

Table 1: Inhibitory activity of this compound against various tyrosine kinases.

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 pVEGFR-2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation JNJ This compound JNJ->pVEGFR2 Inhibits ATP ATP ADP ADP ATP->ADP pVEGFR2->ATP Catalyzes PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Biochemical VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (kinase domain)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well plates (white, opaque for luminescence)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate. The final concentration of ATP should be close to its Km for VEGFR-2 (typically in the low µM range).

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of diluted recombinant VEGFR-2 enzyme in Kinase Assay Buffer to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Illustrative Data Presentation:

This compound (nM)% Inhibition of VEGFR-2 Activity
115.2
1035.8
5055.1
10078.9
50095.3
100098.7

Table 2: Representative dose-response data for this compound in a biochemical VEGFR-2 kinase assay.

Cell-Based VEGFR-2 Autophosphorylation Assay

This assay determines the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Serum-free basal medium

  • Recombinant human VEGF-A

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency in EGM.

  • Serum-starve the cells by incubating them in serum-free basal medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against phospho-VEGFR-2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal loading.

  • Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

Illustrative Data Presentation:

This compound (nM)Normalized pVEGFR-2 Signal (Arbitrary Units)
0 (Vehicle)1.00
100.78
500.45
1000.21
5000.08
10000.03

Table 3: Representative data for the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound in HUVECs.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • EGM and serum-free basal medium

  • VEGF-A

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM and allow them to adhere overnight.

  • Replace the medium with serum-free basal medium containing various concentrations of this compound and VEGF-A (e.g., 20 ng/mL). Include controls with no VEGF and vehicle-only.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Illustrative Data Presentation:

This compound (nM)% Inhibition of HUVEC Proliferation
112.5
1028.4
5048.9
10065.7
50088.2
100096.1

Table 4: Representative dose-response data for this compound on HUVEC proliferation.

Endothelial Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells.

Materials:

  • HUVECs

  • EGM and serum-free basal medium

  • VEGF-A

  • This compound

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 24-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free basal medium containing various concentrations of this compound and VEGF-A (e.g., 20 ng/mL). Include controls with no VEGF and vehicle-only.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same fields at various time points (e.g., 8, 16, and 24 hours).

  • Measure the width of the scratch at different points for each image and calculate the rate of cell migration or the percentage of wound closure.

  • Compare the migration in this compound-treated wells to the VEGF-stimulated control.

Illustrative Data Presentation:

This compound (nM)% Wound Closure at 16 hours
0 (Vehicle)85.3
1062.1
5041.5
10025.8
50010.2
10005.6

Table 5: Representative data for the inhibition of HUVEC migration by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) DataAnalysis Data Analysis and IC50 Calculation KinaseAssay->DataAnalysis Culture Culture HUVECs Phospho VEGFR-2 Autophosphorylation (Western Blot) Culture->Phospho Prolif Cell Proliferation (MTT Assay) Culture->Prolif Migrate Cell Migration (Scratch Assay) Culture->Migrate Phospho->DataAnalysis Prolif->DataAnalysis Migrate->DataAnalysis Start Start Start->Culture Compound Prepare this compound Serial Dilutions Start->Compound Compound->KinaseAssay Compound->Phospho Compound->Prolif Compound->Migrate

Caption: General experimental workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for JNJ-38158471 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of JNJ-38158471, a potent and selective VEGFR-2 inhibitor, in preclinical mouse xenograft models. The information compiled is based on available preclinical data for human epidermoid carcinoma (A431), colorectal carcinoma (HCT116), and malignant melanoma (A375) cell lines.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By selectively inhibiting VEGFR-2, this compound disrupts the downstream signaling pathways crucial for angiogenesis, a process vital for tumor growth and metastasis.[1] Preclinical studies have demonstrated significant tumor growth inhibition in various mouse xenograft models upon once-daily oral administration of this compound.[1] These notes are intended to serve as a guide for designing and executing in vivo efficacy studies using this compound.

Quantitative Data Summary

The following table summarizes the key in vivo efficacy data for this compound in different mouse xenograft models. Please note that specific dosage amounts in mg/kg are not publicly available in the reviewed literature; however, it is stated that anti-tumor efficacy correlated with dose concentrations on a mg/kg basis.

ParameterA431 XenograftHCT116 XenograftA375 Xenograft
Cell Line Type Human Epidermoid CarcinomaHuman Colorectal CarcinomaHuman Malignant Melanoma
Mouse Strain Nude MiceNude MiceNude Mice
Administration Route Oral (gavage)Oral (gavage)Oral (gavage)
Dosing Frequency Once DailyOnce DailyOnce Daily
Reported Efficacy Up to 90% tumor growth inhibitionUp to 90% tumor growth inhibitionUp to 90% tumor growth inhibition
Additional Notes --Significant tumor growth delay (up to 4 weeks) was observed after treatment cessation.[1]

Signaling Pathway

This compound functions by inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF. This action blocks the initiation of a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK p38_MAPK p38 MAPK Src->p38_MAPK ERK ERK PKC->ERK Permeability Vascular Permeability PKC->Permeability Survival Survival Akt->Survival Migration Migration FAK->Migration p38_MAPK->Migration Proliferation Proliferation ERK->Proliferation JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with this compound based on standard practices. Researchers should optimize these protocols for their specific experimental needs.

Cell Culture and Xenograft Implantation
  • Cell Culture: Culture A431, HCT116, or A375 cells in their recommended growth medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Cell Viability and Counting: Resuspend the cell pellet in serum-free medium or PBS. Perform a cell count and assess viability using a method such as trypan blue exclusion.

  • Implantation: Subcutaneously inject the desired number of viable tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

This compound Formulation and Administration
  • Formulation: While the specific vehicle is not detailed in the available literature, a common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% methylcellulose (B11928114) or a similar suspension agent. It is recommended to perform vehicle optimization and stability studies for this compound.

  • Administration: Once tumors are established and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound or the vehicle control orally via gavage once daily.

Tumor Growth Monitoring and Data Analysis
  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a mouse xenograft study involving this compound.

Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (A431, HCT116, or A375) Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage (Vehicle or this compound) Randomization->Treatment Measurement 7. Tumor Measurement (2-3 times/week) Treatment->Measurement Data_Collection 8. Data Collection & Tumor Volume Calculation Measurement->Data_Collection Analysis 9. TGI Calculation & Statistical Analysis Data_Collection->Analysis Results 10. Results Interpretation Analysis->Results

Mouse Xenograft Experimental Workflow.

Disclaimer

This document is intended for informational and research purposes only and is not a substitute for professional laboratory guidance and institutional safety protocols. The provided protocols are generalized and may require optimization for specific experimental conditions. Researchers should consult relevant literature and adhere to all applicable institutional and national guidelines for animal welfare and laboratory safety.

References

JNJ-38158471: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and highly selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks VEGF-stimulated autophosphorylation and downstream signaling pathways, ultimately inhibiting endothelial cell proliferation, migration, and tube formation, which are critical processes in the formation of new blood vessels. This document provides detailed application notes and protocols for the preparation and use of this compound in various cell culture experiments.

Mechanism of Action

This compound exerts its anti-angiogenic effects by selectively inhibiting the kinase activity of VEGFR-2. The binding of VEGF to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell function. This compound blocks this initial autophosphorylation step, thereby inhibiting pathways such as the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and migration.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized against several tyrosine kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50).

Target KinaseIC50 (nM)
VEGFR-240
Ret180
Kit500
Data sourced from MedChemExpress and Patsnap Synapse.[1][2]

In cell-based assays, this compound has demonstrated potent inhibition of VEGFR-2 function at nanomolar concentrations.

Cell-Based AssayCell LineConcentration RangeIncubation TimeResult
Inhibition of VEGF-stimulated VEGFR-2 AutophosphorylationHUVECs1 - 500 nM1 hourDose-dependent reduction in phospho-VEGFR-2 levels.[2]
Inhibition of VEGF-dependent Cell MigrationHUVECs50 - 1000 nM12 - 16 hoursSignificant inhibition of endothelial cell migration.[2]
HUVECs: Human Umbilical Vein Endothelial Cells. Data sourced from MedChemExpress.[2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Protocol for 10 mM Stock Solution:

  • This compound has a molecular weight of 364.79 g/mol . To prepare a 10 mM stock solution, weigh out 3.65 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in DMSO to create intermediate stocks.

  • To prepare the final working solution, dilute the intermediate DMSO stock into pre-warmed cell culture medium to the desired final concentration (e.g., 1 nM to 1000 nM).

    • Important: To prevent precipitation of the compound, ensure that the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.1%. A vehicle control containing the same final concentration of DMSO should always be included in experiments.

Stock_Preparation_Workflow cluster_preparation Solution Preparation JNJ_powder This compound Powder Stock_10mM 10 mM Stock in DMSO JNJ_powder->Stock_10mM DMSO_solvent DMSO DMSO_solvent->Stock_10mM Intermediate_stocks Intermediate Stocks (Serial Dilutions in DMSO) Stock_10mM->Intermediate_stocks Working_solution Working Solution (Diluted in Culture Medium) Intermediate_stocks->Working_solution

Caption: Workflow for preparing this compound stock and working solutions.

Protocol for Inhibition of VEGF-Stimulated VEGFR-2 Autophosphorylation Assay

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of VEGFR-2 in endothelial cells using Western blotting.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Serum-free basal medium

  • Recombinant human VEGF

  • This compound working solutions

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Autophosphorylation_Assay_Workflow cluster_workflow VEGFR-2 Autophosphorylation Assay Workflow cell_seeding 1. Seed HUVECs and grow to 80-90% confluency serum_starve 2. Serum-starve cells cell_seeding->serum_starve pretreatment 3. Pre-treat with this compound or DMSO (Vehicle) serum_starve->pretreatment vegf_stimulation 4. Stimulate with VEGF pretreatment->vegf_stimulation cell_lysis 5. Lyse cells and collect protein vegf_stimulation->cell_lysis quantification 6. Quantify protein concentration cell_lysis->quantification western_blot 7. Western Blot Analysis (p-VEGFR-2, Total VEGFR-2) quantification->western_blot analysis 8. Densitometry Analysis western_blot->analysis

Caption: Workflow for the VEGFR-2 autophosphorylation inhibition assay.

Protocol:

  • Cell Culture: Seed HUVECs in appropriate culture vessels and grow them in complete endothelial cell growth medium until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free basal medium and incubate the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1, 10, 100, 500 nM) or DMSO (vehicle control) for 1 hour.[2]

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Normalize the protein amounts for each sample and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each sample.

Protocol for Endothelial Cell Migration Assay (Transwell Assay)

This protocol outlines the use of a Transwell (or Boyden chamber) assay to evaluate the effect of this compound on VEGF-induced endothelial cell migration.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size) and companion plates

  • Endothelial cell growth medium

  • Serum-free basal medium containing 0.1% BSA

  • Recombinant human VEGF

  • This compound working solutions

  • DMSO (vehicle control)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Experimental Workflow:

Migration_Assay_Workflow cluster_workflow Endothelial Cell Migration Assay Workflow prepare_cells 1. Prepare HUVEC suspension in serum-free medium add_inhibitor_cells 3. Add this compound and cells to the upper chamber prepare_cells->add_inhibitor_cells add_chemoattractant 2. Add VEGF (chemoattractant) to the lower chamber incubation 4. Incubate for 12-16 hours add_chemoattractant->incubation add_inhibitor_cells->incubation remove_nonmigrated 5. Remove non-migrated cells from the top of the insert incubation->remove_nonmigrated fix_stain 6. Fix and stain migrated cells on the bottom of the insert remove_nonmigrated->fix_stain imaging_quantification 7. Image and quantify migrated cells fix_stain->imaging_quantification

Caption: Workflow for the endothelial cell migration (Transwell) assay.

Protocol:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours, then harvest them and resuspend in serum-free basal medium containing 0.1% BSA.

  • Assay Setup: a. To the lower chamber of the Transwell plate, add serum-free basal medium containing VEGF (e.g., 50 ng/mL) as a chemoattractant. Include a negative control with no VEGF. b. In the upper chamber (the Transwell insert), add the HUVEC suspension. c. Add different concentrations of this compound (e.g., 50, 100, 500, 1000 nM) or DMSO (vehicle control) to the upper chamber along with the cells.[2]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-16 hours to allow for cell migration.[2]

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: a. Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution (e.g., methanol) for 10-20 minutes. b. Stain the fixed cells with a staining solution (e.g., 0.5% Crystal Violet) for 20-30 minutes. c. Gently wash the insert with water to remove excess stain and allow it to air dry.

  • Imaging and Quantification: a. Image the stained, migrated cells on the underside of the membrane using a microscope. b. Count the number of migrated cells in several random fields of view for each insert. c. Alternatively, the stain can be eluted, and the absorbance can be measured to quantify migration.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition and normalize to the VEGF-only control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations and incubation times for your system. Always handle this compound and DMSO with appropriate safety precautions. For research use only.

References

Application Notes and Protocols for JNJ-38158471 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of JNJ-38158471, a potent and selective orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various animal models. The protocols detailed below are based on published in vivo studies and are intended to guide researchers in the design and execution of similar experiments.

Mechanism of Action

This compound is a novel oxime that selectively inhibits the tyrosine kinase activity of VEGFR-2, a key mediator of angiogenesis.[1] Signaling through the VEGF/VEGFR-2 pathway is crucial for tumor growth and metastasis, as it promotes the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] this compound exerts its anti-tumor effects by blocking VEGF-stimulated autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[1]

Signaling Pathway of VEGFR-2 Inhibition by this compound

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 pVEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activation JNJ38158471 This compound JNJ38158471->P_VEGFR2 Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Permeability Vascular Permeability P_VEGFR2->Permeability MAPK MAPK Pathway PLCg->MAPK AKT Akt PI3K->AKT Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation Migration Endothelial Cell Migration AKT->Migration MAPK->Proliferation MAPK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo anti-tumor efficacy of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
VEGFR-240
Ret180
Kit500
VEGFR-1>1000
VEGFR-3>1000

Data sourced from Patsnap Synapse.[1]

Table 2: In Vivo Anti-Tumor Efficacy of Orally Administered this compound in Human Tumor Xenograft Models

Tumor ModelHost StrainTreatmentTumor Growth Inhibition (%)
A431 (Epidermoid Carcinoma)Nude MiceOnce-daily oral dosingUp to 90%
HCT116 (Colorectal Carcinoma)Nude Mice10 - 200 mg/kg/day, p.o.Dose-dependent
A375 (Melanoma)Nude MiceOnce-daily oral dosingUp to 90%

Data compiled from Patsnap Synapse.[1]

Table 3: In Vivo Efficacy of this compound in Other Animal Models

Animal ModelEfficacy EndpointTreatmentOutcome
VEGF-Induced Corneal Angiogenesis (C57BL/6J Mice)Inhibition of neovascularization100 mg/kg, p.o.Significant reduction
APC min-Mouse (Spontaneous Polyposis)Reduction in polyp formationNot specifiedInhibition of polyps

Information sourced from Patsnap Synapse.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Human Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in nude mice bearing human tumor xenografts.

Experimental Workflow:

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture 1. Tumor Cell Culture (e.g., A431, HCT116, A375) Implantation 2. Subcutaneous Implantation into Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Administration (Vehicle or this compound) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint 7. Euthanasia & Tumor Excision at Endpoint Monitoring->Endpoint Analysis 8. Data Analysis (TGI %) & Statistical Evaluation Endpoint->Analysis

Caption: Workflow for a typical human tumor xenograft study.

Materials:

  • Human tumor cell lines (e.g., A431, HCT116, A375)

  • Female athymic nude mice (6-8 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Sterile PBS and appropriate cell culture medium

  • Calipers

Procedure:

  • Cell Culture and Implantation: Culture human tumor cells under standard conditions. Harvest cells and resuspend in sterile PBS. Subcutaneously implant 5 x 10^6 to 1 x 10^7 cells in the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound orally, once daily, at the desired doses (e.g., 10, 25, 50, 100 mg/kg). Administer an equivalent volume of vehicle to the control group.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health status.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

Protocol 2: VEGF-Induced Corneal Angiogenesis Assay

This assay evaluates the anti-angiogenic activity of this compound in vivo.

Experimental Workflow:

Corneal_Angiogenesis_Workflow Pellet 1. Prepare Hydron Pellets with Sucralfate (B611045) & VEGF Pocket 2. Create Micropocket in C57BL/6J Mouse Cornea Pellet->Pocket Implant 3. Implant VEGF Pellet into the Micropocket Pocket->Implant Treatment 4. Oral Administration of This compound or Vehicle Implant->Treatment Observation 5. Observe & Photograph Corneal Neovascularization Treatment->Observation Quantification 6. Quantify Vessel Area and Length Observation->Quantification

Caption: Workflow for the mouse corneal angiogenesis assay.

Materials:

  • C57BL/6J mice

  • Recombinant human VEGF

  • Sucralfate and Hydron polymer

  • This compound and vehicle

  • Surgical microscope and instruments

  • Digital imaging system

Procedure:

  • Pellet Preparation: Prepare slow-release Hydron pellets containing sucralfate and VEGF.

  • Surgical Procedure: Anesthetize the mouse. Create a small pocket in the center of the cornea using a surgical microscope.

  • Pellet Implantation: Implant a single VEGF-containing pellet into the corneal pocket.

  • Treatment: Administer this compound (e.g., 100 mg/kg) or vehicle orally, once daily, for a specified duration (e.g., 5-7 days).

  • Observation and Quantification: On the final day, photograph the corneas under the microscope. Quantify the area of neovascularization growing from the limbus towards the pellet.

Protocol 3: APC min-Mouse Model of Spontaneous Intestinal Polyposis

This model is used to assess the effect of this compound on the development of spontaneous intestinal adenomas.

Procedure:

  • Animal Model: Utilize APC min/+ mice, which are genetically predisposed to develop intestinal polyps.

  • Treatment: Begin oral administration of this compound or vehicle to a cohort of young APC min/+ mice.

  • Duration: Continue treatment for a prolonged period (e.g., several weeks).

  • Endpoint Analysis: At the end of the study, euthanize the mice and carefully dissect the small and large intestines.

  • Quantification: Count the number and measure the size of polyps throughout the intestinal tract. Compare the polyp burden between the treated and control groups.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for JNJ-38158471 IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis. Understanding the cytotoxic and anti-proliferative effects of this compound across a variety of cancer cell lines is crucial for identifying potential therapeutic applications and patient populations that may benefit from this targeted therapy.

Mechanism of Action and Known Biological Activity

This compound, with the chemical name 1-{4-[6-amino-5-(methoxyimino-methyl)-pyrimidin-4-yloxy]-2-chloro-phenyl}-3-ethyl-urea, is a selective VEGFR-2 tyrosine kinase inhibitor with a reported IC50 of 40 nM in enzymatic assays. It also demonstrates inhibitory activity against the closely related tyrosine kinases Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM). Notably, it does not exhibit significant activity against VEGFR-1 and VEGFR-3, nor does it possess Raf kinase activity, distinguishing it from other multi-kinase inhibitors like sorafenib.

In vivo studies have demonstrated the anti-tumor efficacy of this compound. Oral administration to nude mice bearing human tumor xenografts of A431 (epidermoid carcinoma), HCT116 (colorectal carcinoma), and A375 (melanoma) resulted in significant tumor growth inhibition. This indicates that this compound has the potential to impact the viability of various cancer cells, likely through the inhibition of angiogenesis.

Data Presentation: In Vitro Activity of this compound

As specific IC50 values for the anti-proliferative activity of this compound in a broad range of cancer cell lines are not publicly available, the following table is provided as a template for researchers to populate with their experimentally determined data.

Cancer TypeCell LineExperimentally Determined IC50 (µM)Notes
Lung CancerA549Data to be determined
Breast CancerMCF7Data to be determined
Prostate CancerPC3Data to be determined
Colorectal CancerHCT116Data to be determinedKnown to be sensitive in vivo.
Skin CancerA431Data to be determinedKnown to be sensitive in vivo.
MelanomaA375Data to be determinedKnown to be sensitive in vivo.
Pancreatic CancerPANC-1Data to be determined
Ovarian CancerOVCAR-3Data to be determined

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT to Determine IC50

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (properly solubilized, e.g., in DMSO)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Inhibition

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P Phosphorylation VEGFR2->P Autophosphorylation JNJ This compound JNJ->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Cell Proliferation Cell Survival Downstream->Angiogenesis G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Culture Cancer Cell Lines Seeding 3. Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep 2. Prepare Serial Dilutions of this compound Treatment 4. Treat Cells with This compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Dissolve 7. Dissolve Formazan with DMSO MTT->Dissolve Read 8. Read Absorbance at 570 nm Dissolve->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze

Application Notes and Protocols for Western Blot Analysis of p-VEGFR-2 Inhibition by JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-38158471 is a potent and highly selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 40 nM.[1] It demonstrates significant inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).[1][2] This document provides a detailed protocol for performing a western blot analysis to quantify the inhibition of VEGFR-2 phosphorylation at tyrosine residues (specifically Tyr1054/1059) in HUVECs treated with this compound.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating a cascade of downstream signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, survival, and angiogenesis. Key downstream effectors include the PLCγ-PKC-MAPK and the PI3K-Akt signaling pathways.[3][4][5] this compound exerts its inhibitory effect by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Tyr1054/1059) VEGFR2->pVEGFR2 Autophosphorylation JNJ This compound JNJ->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on VEGFR-2 phosphorylation.

This compound Conc.% Inhibition of p-VEGFR-2Reference
1 nM73%[1]
10 nM77%[1]
100 nM88%[1]
500 nM95%[1]

Experimental Workflow

Western_Blot_Workflow A 1. HUVEC Seeding & Culture B 2. Serum Starvation A->B C 3. This compound Pre-treatment B->C D 4. VEGF Stimulation C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Protein Transfer E->F G 7. Immunoblotting F->G H 8. Detection & Analysis G->H

Caption: Experimental workflow for p-VEGFR-2 western blot analysis.

Detailed Experimental Protocol

This protocol is designed for assessing the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • Recombinant Human VEGF-A (VEGF165)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris Gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary Antibodies:

    • Rabbit anti-p-VEGFR-2 (Tyr1054/1059)

    • Rabbit anti-Total VEGFR-2

    • Mouse anti-GAPDH or β-actin

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Deionized Water

Procedure
  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium supplemented with 2% FBS.

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add serum-free endothelial cell basal medium and incubate for 12-16 hours.

  • Inhibitor Pre-treatment:

    • Prepare dilutions of this compound in serum-free medium at desired concentrations (e.g., 1, 10, 100, 500 nM). Include a vehicle control (DMSO).

    • Aspirate the starvation medium and add the this compound-containing medium to the respective wells.

    • Incubate for 1 hour at 37°C.[1]

  • VEGF Stimulation:

    • Add VEGF-A to each well to a final concentration of 20-50 ng/mL.[6][7] Do not add VEGF to a negative control well.

    • Incubate for 5-10 minutes at 37°C.[6][7]

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-VEGFR-2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For analysis of total VEGFR-2 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal and/or the loading control (GAPDH or β-actin).

    • Calculate the percentage inhibition of p-VEGFR-2 for each this compound concentration relative to the VEGF-stimulated vehicle control.

References

Application Notes and Protocols for JNJ-38158471 in Angiogenesis Tube Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro angiogenesis tube formation assay using JNJ-38158471, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the mechanism of action of this compound, a step-by-step experimental protocol, and a framework for quantitative data analysis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key mediator of angiogenesis. This compound is a selective, orally bioavailable small molecule inhibitor of VEGFR-2 tyrosine kinase.[1] By targeting VEGFR-2, this compound effectively inhibits VEGF-stimulated endothelial cell proliferation, migration, and ultimately, the formation of new vascular networks. These characteristics make this compound a compound of significant interest in anti-angiogenic drug discovery and cancer research. The tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Mechanism of Action of this compound

This compound is a potent inhibitor of VEGFR-2 with an IC50 value of 40 nM. It also demonstrates inhibitory activity against the closely related tyrosine kinases Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM).[1] However, it shows no significant activity against VEGFR-1 and VEGFR-3.[1] The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell survival, proliferation, migration, and differentiation – all essential steps in angiogenesis. This compound exerts its anti-angiogenic effect by binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling cascade. Studies have shown that this compound inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations and significantly inhibits VEGF-dependent HUVEC migration.

Signaling Pathway of this compound Action

JNJ_38158471_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates JNJ This compound JNJ->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Caption: Mechanism of action of this compound in inhibiting angiogenesis.

Experimental Protocol: Angiogenesis Tube Formation Assay

This protocol is designed for assessing the anti-angiogenic activity of this compound using Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

  • This compound (stock solution in DMSO)

  • VEGF (Recombinant Human VEGF-A)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Experimental Workflow:

Tube_Formation_Workflow A 1. Coat 96-well plate with Basement Membrane Matrix B 2. Incubate to allow gelation A->B E 5. Add cells and treatments to the coated plate B->E C 3. Prepare HUVEC suspension C->E D 4. Prepare this compound dilutions and VEGF treatment groups D->E F 6. Incubate for 4-18 hours E->F G 7. Stain with Calcein AM (optional, for fluorescence) F->G H 8. Image wells using an inverted microscope G->H I 9. Quantify tube formation (Tube length, branch points) H->I

Caption: Experimental workflow for the HUVEC tube formation assay.

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Ensure the entire bottom of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with growth medium.

    • Centrifuge the cells and resuspend the pellet in a serum-starved medium (e.g., EBM-2 with 0.5% FBS).

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

  • Treatment Preparation:

    • Prepare serial dilutions of this compound in the serum-starved medium. A suggested concentration range is 1 nM to 10 µM.

    • Prepare a working solution of VEGF in the serum-starved medium (e.g., 50 ng/mL).

    • Prepare the following treatment groups (in triplicate):

      • Vehicle Control (DMSO)

      • VEGF Control (Vehicle + VEGF)

      • This compound at various concentrations + VEGF

  • Cell Seeding and Incubation:

    • To each well of the coated 96-well plate, add 100 µL of the HUVEC suspension (10,000 cells/well).

    • Add 100 µL of the respective treatment solutions to each well.

    • Gently mix the contents of the wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Monitor tube formation periodically under the microscope.

  • Visualization and Imaging:

    • After the incubation period, carefully remove the medium from the wells.

    • For fluorescent imaging, wash the cells gently with PBS and incubate with Calcein AM solution (e.g., 2 µM in PBS) for 30 minutes at 37°C.

    • Capture images of the tube networks in each well using an inverted microscope.

  • Data Quantification:

    • Analyze the captured images using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as total tube length, number of branch points, and total network area for each well.

Data Presentation

The quantitative data obtained from the tube formation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Hypothetical Quantitative Analysis of this compound on VEGF-Induced Tube Formation in HUVECs

Treatment GroupTotal Tube Length (µm)Number of Branch PointsTotal Network Area (µm²)% Inhibition of Tube Length
Vehicle Control150 ± 255 ± 21.2 x 10^4 ± 0.3 x 10^4-
VEGF Control (50 ng/mL)1200 ± 15045 ± 89.5 x 10^4 ± 1.2 x 10^40%
This compound (10 nM) + VEGF950 ± 12035 ± 67.8 x 10^4 ± 1.0 x 10^420.8%
This compound (100 nM) + VEGF550 ± 8018 ± 44.2 x 10^4 ± 0.7 x 10^454.2%
This compound (1 µM) + VEGF250 ± 408 ± 32.0 x 10^4 ± 0.5 x 10^479.2%
This compound (10 µM) + VEGF180 ± 306 ± 21.5 x 10^4 ± 0.4 x 10^485.0%

Data are presented as mean ± standard deviation (n=3). The % inhibition is calculated relative to the VEGF control.

Conclusion

The tube formation assay provides a robust and quantifiable in vitro method to evaluate the anti-angiogenic properties of this compound. By specifically inhibiting VEGFR-2, this compound is expected to demonstrate a dose-dependent inhibition of VEGF-induced tube formation in endothelial cells. The detailed protocol and data analysis framework presented in these application notes offer a comprehensive guide for researchers investigating the anti-angiogenic potential of this and other related compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC₅₀ of 40 nM.[1][2][3] It also demonstrates inhibitory activity against other related tyrosine kinases such as Ret (IC₅₀ = 180 nM) and Kit (IC₅₀ = 500 nM).[1][2][3] This compound has been utilized in preclinical in vivo studies to investigate its anti-angiogenic and anti-tumor effects. Due to its hydrophobic nature, a suitable solvent system is critical for achieving the desired concentration and bioavailability for oral administration in animal models. This document provides a recommended solvent system and protocol for the preparation of this compound for in vivo research.

Physicochemical Properties

PropertyValueReference
Molecular Weight 364.79 g/mol N/A
Solubility Soluble in DMSO[1]
Administration Route Oral (p.o.)[1]

Recommended Solvent for In Vivo Oral Administration

While specific formulation details for this compound are not extensively published, a common and effective vehicle for poorly water-soluble kinase inhibitors, such as Tesevatinib, administered orally in in vivo studies is a multi-component system designed to enhance solubility and absorption.[4] Based on this established practice, the following solvent system is recommended for this compound.

Recommended Vehicle Composition:

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%

Note: This formulation is a standard vehicle for enhancing the solubility of hydrophobic compounds for in vivo oral dosing.[4]

Experimental Protocol: Preparation of this compound Dosing Solution

This protocol outlines the steps for preparing a dosing solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose. In preclinical studies, this compound has been administered at doses of 10 mg/kg and 100 mg/kg in mice.[1]

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the calculated volume of DMSO (10% of the final volume) to the conical tube containing the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Addition of PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.

  • Addition of Tween-80: Add the calculated volume of Tween-80 (5% of the final volume) and vortex thoroughly to ensure proper mixing.

  • Final Volume with Saline: Slowly add the calculated volume of sterile saline (45% of the final volume) to the mixture. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.

  • Final Homogenization: Once all components are added, vortex the final solution for an additional 1-2 minutes to ensure a uniform and stable suspension. The final preparation should be a clear solution. If any precipitation occurs, the solution can be gently warmed or sonicated.

  • Administration: The prepared dosing solution should be administered to animals via oral gavage. It is recommended to prepare the solution fresh on the day of dosing.

In Vivo Dosing Information

The following table summarizes reported in vivo dosing for this compound in mouse models.

Animal ModelDoseRoute of AdministrationFrequencyObserved Effect
Mice10 mg/kgp.o.Once-daily15% inhibition of VEGF-induced corneal neovascularization
Mice100 mg/kgp.o.Once-daily83% inhibition of VEGF-induced corneal neovascularization
Nude mice with human tumor xenografts100 mg/kgp.o.Once-dailyUp to 90% tumor growth inhibition

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for preparing the dosing solution.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P Phosphorylation VEGFR2->P JNJ This compound JNJ->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling.

G cluster_0 Preparation Steps cluster_1 Administration A Weigh this compound B Dissolve in DMSO A->B C Add PEG300 B->C D Add Tween-80 C->D E Add Saline D->E F Vortex to Homogenize E->F G Oral Gavage to Animal Model F->G

Caption: Workflow for preparing this compound dosing solution.

References

Application Notes and Protocols for JNJ-38158471 Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling has been a clinically validated strategy in cancer therapy.[1][2][3] While this compound has demonstrated significant anti-tumor activity as a monotherapy in preclinical models, combination therapies are often required to enhance efficacy and overcome potential resistance mechanisms.[1][4] This document outlines a detailed experimental design for evaluating the combination of this compound with a second targeted agent, an Epidermal Growth Factor Receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) models. The dual inhibition of VEGFR and EGFR signaling pathways is a rational approach, given the potential for crosstalk between these pathways in promoting tumor progression.[5]

Signaling Pathway: Combined Inhibition of VEGFR-2 and EGFR

G cluster_0 Tumor Cell cluster_1 Endothelial Cell EGF EGF EGFR EGFR EGF->EGFR EGFR_p p-EGFR EGFR->EGFR_p RAS RAS EGFR_p->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF Proliferation->VEGF Induces EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR_p | VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_p p-VEGFR-2 VEGFR2->VEGFR2_p PLCg PLCγ VEGFR2_p->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis JNJ_38158471 This compound JNJ_38158471->VEGFR2_p |

Caption: Combined inhibition of VEGFR-2 and EGFR signaling pathways.

I. In Vitro Experimental Design

A. Objectives
  • To determine the single-agent cytotoxic activity of this compound and an EGFR inhibitor in a panel of NSCLC cell lines.

  • To evaluate the synergistic, additive, or antagonistic effects of the combination therapy.

  • To elucidate the underlying molecular mechanisms of the combination effect.

B. Experimental Workflow

G start Start: Select NSCLC Cell Lines single_agent Single-Agent Dose-Response (this compound & EGFR Inhibitor) start->single_agent ic50 Determine IC50 Values single_agent->ic50 combo_screen Combination Screening (Checkerboard Assay) ic50->combo_screen synergy Calculate Combination Index (CI) combo_screen->synergy mechanism Mechanism of Action Studies synergy->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western Western Blot (p-VEGFR-2, p-EGFR, p-ERK, Cleaved PARP) mechanism->western angiogenesis Endothelial Cell Tube Formation Assay mechanism->angiogenesis end End: In Vitro Proof-of-Concept apoptosis->end western->end angiogenesis->end

Caption: In vitro experimental workflow for combination therapy evaluation.

C. Protocols

1. Cell Viability Assay (MTS Assay)

  • Cell Lines: A panel of human NSCLC cell lines (e.g., A549, H1975, PC-9) and human umbilical vein endothelial cells (HUVECs).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound, the EGFR inhibitor, or the combination of both for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Combination Index (CI) Calculation

  • Method: The Chou-Talalay method will be used to determine the nature of the drug interaction.

  • Procedure:

    • Perform a checkerboard assay with various concentrations of this compound and the EGFR inhibitor.

    • Use the cell viability data to calculate the CI values using CompuSyn software.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Procedure:

    • Treat cells with this compound, the EGFR inhibitor, or the combination at their IC50 concentrations for 48 hours.

    • Harvest and wash the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

4. Western Blot Analysis

  • Procedure:

    • Treat cells as described for the apoptosis assay.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-VEGFR-2, p-EGFR, p-ERK, cleaved PARP, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

5. Endothelial Cell Tube Formation Assay

  • Procedure:

    • Coat a 96-well plate with Matrigel.

    • Seed HUVECs onto the Matrigel-coated plate.

    • Treat the cells with this compound, the EGFR inhibitor, or the combination.

    • Incubate for 6-12 hours to allow for tube formation.

    • Capture images of the tube-like structures using a microscope and quantify the tube length and number of branch points.

D. Data Presentation

Table 1: Single-Agent IC50 Values (µM)

Cell LineThis compoundEGFR Inhibitor
A5492.55.0
H19753.10.1
PC-94.20.05
HUVEC0.04>10

Table 2: Combination Index (CI) Values at ED50

Cell LineThis compound + EGFR InhibitorInteraction
A5490.6Synergy
H19750.8Synergy
PC-90.7Synergy

II. In Vivo Experimental Design

A. Objectives
  • To evaluate the anti-tumor efficacy of this compound in combination with an EGFR inhibitor in a NSCLC xenograft model.

  • To assess the tolerability and potential toxicity of the combination therapy.

  • To correlate in vivo efficacy with pharmacodynamic markers.

B. Experimental Workflow

G start Start: Establish NSCLC Xenografts in Mice randomize Randomize Mice into Treatment Groups start->randomize treat Administer Treatment: - Vehicle - this compound - EGFR Inhibitor - Combination randomize->treat monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs treat->monitor endpoint Endpoint Reached (Tumor Size or Time) monitor->endpoint collect Collect Tumors and Tissues endpoint->collect analysis Analysis collect->analysis tgi Tumor Growth Inhibition (TGI) analysis->tgi histo Immunohistochemistry (CD31, Ki-67) analysis->histo western_vivo Western Blot (p-VEGFR-2, p-EGFR) analysis->western_vivo end End: In Vivo Efficacy and PD Assessment tgi->end histo->end western_vivo->end

Caption: In vivo experimental workflow for combination therapy evaluation.

C. Protocols

1. Xenograft Tumor Model

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 NSCLC cells.

  • Procedure:

    • Subcutaneously inject A549 cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Randomize mice into four treatment groups (n=10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: EGFR inhibitor

      • Group 4: this compound + EGFR inhibitor

    • Administer treatments daily via oral gavage for 21 days.

    • Measure tumor volume and body weight twice weekly.

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

2. Immunohistochemistry (IHC)

  • Procedure:

    • Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

    • Cut tissue sections and mount on slides.

    • Perform IHC staining for CD31 (a marker of microvessel density) and Ki-67 (a marker of proliferation).

    • Quantify the staining intensity and the percentage of positive cells.

D. Data Presentation

Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1500 ± 250-
This compound900 ± 18040
EGFR Inhibitor1050 ± 20030
Combination300 ± 9080

Table 4: Pharmacodynamic Endpoints

Treatment GroupMicrovessel Density (CD31+ vessels/field)Proliferation Index (% Ki-67+ cells)
Vehicle25 ± 560 ± 10
This compound10 ± 355 ± 8
EGFR Inhibitor22 ± 430 ± 7
Combination5 ± 215 ± 5

Conclusion

This detailed experimental design provides a comprehensive framework for the preclinical evaluation of this compound in combination with an EGFR inhibitor. The proposed in vitro and in vivo studies will generate crucial data on the efficacy, synergy, and mechanism of action of this combination therapy, providing a strong rationale for potential clinical development in NSCLC. The structured data presentation and clear protocols are intended to guide researchers in the efficient and rigorous execution of these studies.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues of JNJ-38158471 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: There are varying reports on the solubility of this compound in DMSO. Some datasheets suggest a solubility of 30 mg/mL, while others indicate it is slightly soluble at 0.1-1 mg/mL.[1][2][3][4] Another source states a solubility of at least 3 mg/mL is achievable with the use of sonication. Given these discrepancies, it is recommended to start with the assumption of lower solubility and employ the dissolution techniques outlined in our troubleshooting guide.

Q2: My this compound powder won't dissolve in DMSO, even with vortexing. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, please refer to our detailed troubleshooting guide below. Initial steps include ensuring you are using anhydrous (water-free) DMSO, trying sonication, and gentle warming.

Q3: After dissolving in DMSO, my this compound precipitates when I add it to my aqueous cell culture media. How can I prevent this?

A3: This is a common issue for hydrophobic compounds. To prevent precipitation, it is advisable to make serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous buffer or media. This gradual decrease in the compound's concentration in DMSO can help maintain its solubility when introduced to an aqueous environment. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1][2] Once dissolved in DMSO, stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and allow for moisture absorption in the DMSO, it is best to aliquot the stock solution into smaller, single-use volumes.

Q5: Can I heat the this compound/DMSO solution to aid dissolution?

A5: Gentle warming can be used to aid in the dissolution of this compound in DMSO. One supplier suggests that warming to 80°C may be necessary.[5] However, it is generally recommended to use the lowest effective temperature to avoid potential degradation of the compound. A water bath set to 37-50°C is a safer starting point.

Troubleshooting Guide: this compound Solubility in DMSO

This guide provides a step-by-step approach to resolving common solubility issues with this compound in DMSO.

Problem Possible Cause Troubleshooting Steps Expected Outcome
Visible solid particles or cloudiness in the DMSO solution. Incomplete Dissolution 1. Vortexing: Vortex the solution vigorously for 1-2 minutes. 2. Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This is often necessary for this compound. 3. Gentle Warming: If sonication is not sufficient, warm the solution in a 37-50°C water bath for 5-10 minutes with intermittent vortexing. One source suggests heating to 80°C may be required.[5]The solution becomes clear and free of visible particles.
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO readily absorbs moisture from the air, which can reduce its solvating capacity.[6]The compound dissolves readily in the fresh, water-free DMSO.
Concentration Exceeds Solubility Limit Prepare a more dilute stock solution. If you are aiming for a high concentration and observing insolubility, try preparing a stock at a lower concentration (e.g., 1 mM or 5 mM).The compound dissolves completely at a lower concentration.
Compound dissolves initially but precipitates out of solution over time. Solution Instability Store the DMSO stock solution properly at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. Prepare fresh dilutions for your experiments from the frozen stock.The compound remains in solution for the duration of the experiment.
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.Reduced precipitation and degradation of the compound.
Compound precipitates upon addition to aqueous media. "Salting Out" Effect 1. Serial Dilution in DMSO: Before adding to your aqueous buffer, perform one or more serial dilutions of your concentrated DMSO stock in pure DMSO. 2. Gradual Addition: Add the final, most diluted DMSO solution dropwise to your aqueous media while gently vortexing. 3. Lower Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.The compound remains in solution in the final aqueous medium.

Quantitative Data

Parameter Value Reference
Molecular Weight 364.8 g/mol [2]
Molecular Formula C₁₅H₁₇ClN₆O₃[2]
IC₅₀ (VEGFR2) 42 nM[2]
IC₅₀ (RET) 183 nM[2]
IC₅₀ (KIT) 511 nM[2]
IC₅₀ (VEGFR1) 4,451 nM[2]
IC₅₀ (VEGFR3) 1,112 nM[2]
IC₅₀ (PDGFRα) 1,109 nM[2]
IC₅₀ (FMS) 624 nM[2]
IC₅₀ (FLT3) 4,810 nM[2]
Solubility in DMSO ≥3 mg/mL (with sonication)
0.1-1 mg/mL (slightly soluble)[1][2]
30 mg/mL[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Bring the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.648 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Check for complete dissolution.

  • Gentle Heating (if necessary): If solid particles are still visible, place the vial in a 37-50°C water bath for 5-10 minutes. Vortex intermittently.

  • Visual Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Assay

  • Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight.

  • Compound Preparation: Thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the stock solution in DMSO to achieve a range of concentrations.

  • Dosing Solution Preparation: Further dilute the DMSO-diluted this compound into your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤0.1%).

  • Cell Treatment: Remove the old media from your cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO) and a negative control (media only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen cell-based assay (e.g., cell viability, apoptosis, or a specific signaling pathway readout).

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay JNJ_powder This compound Powder Vortex Vortex JNJ_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Sonicate Sonicate Vortex->Sonicate Stock_Solution 10 mM Stock Solution Sonicate->Stock_Solution Serial_Dilution Serial Dilution in DMSO Stock_Solution->Serial_Dilution Working_Solution Prepare Working Solution in Media Serial_Dilution->Working_Solution Treat_Cells Treat Cells Working_Solution->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay_Readout Assay Readout Incubate->Assay_Readout

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

References

Technical Support Center: Preventing JNJ-38158471 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with the VEGFR-2 inhibitor, JNJ-38158471, in experimental media.

Troubleshooting Guide

Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. This guide will help you identify the cause of precipitation and provide solutions to resolve the issue.

Problem: Precipitate forms immediately upon adding this compound stock solution to the media.

Potential Cause Recommended Solution
Exceeded Aqueous Solubility: The final concentration of this compound is too high for the aqueous environment of the cell culture media.1. Lower the final concentration: If your experimental design allows, reduce the working concentration of this compound.2. Increase the stock concentration: Using a more concentrated stock solution in DMSO will reduce the volume of DMSO added to the media, which can sometimes help maintain solubility.
Rapid Solvent Shift: The abrupt change from a high concentration in an organic solvent (like DMSO) to an aqueous medium can cause the compound to crash out of solution.[1]1. Perform a stepwise dilution: First, dilute the DMSO stock into a small volume of serum-containing medium or buffer. The proteins in the serum can help to solubilize the inhibitor.[1] Then, add this intermediate dilution to the final volume of your experimental medium.[1]2. Slowly add and mix: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[1]3. Pre-warm the media: Warming the media to 37°C before adding the inhibitor can increase its solubility.[1][2]
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and in some cases, can still lead to precipitation if the compound's aqueous solubility is very low.1. Optimize DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your culture medium.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Problem: Precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Temperature Fluctuations: Changes in temperature between handling at room temperature and incubation at 37°C can affect the solubility of the compound.[4]1. Minimize time outside the incubator: Reduce the time that plates or flasks are at room temperature.2. Pre-warm all solutions: Ensure that all media and solutions are warmed to 37°C before use.[2]
pH Shift in Media: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of this compound.1. Use buffered media: Employ a well-buffered culture medium, such as one containing HEPES, to maintain a stable pH.[1]
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over the course of the experiment, leading to precipitation.[4]1. Assess compound stability: Check for any available data on the stability of this compound in aqueous solutions. If stability is a concern, consider shorter-term experiments or replenishing the media with freshly prepared inhibitor during the experiment.
Evaporation: Evaporation of media from culture plates can increase the concentration of this compound and other media components, leading to precipitation.1. Ensure proper humidification: Maintain a humidified environment in the incubator to minimize evaporation.2. Seal culture plates: Use sealing tape or film for long-term experiments to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

While specific solubility data for this compound is not widely published, for many poorly water-soluble inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3] It is advisable to use anhydrous (dry) DMSO to prevent the degradation of the compound.[3]

Q2: How should I prepare my this compound stock solution?

  • Determine the desired stock concentration: A high-concentration stock solution (e.g., 10-50 mM) is often recommended to minimize the volume of DMSO added to your experimental media.[2]

  • Weigh the compound accurately: Carefully weigh the required amount of this compound powder.

  • Dissolve in the appropriate solvent: Add the appropriate volume of anhydrous DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution and, if necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.[2]

  • Store properly: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q3: Can I pre-mix this compound in a large volume of media and store it?

It is generally not recommended to store this compound in aqueous media for extended periods. The stability of the compound in media is likely limited, and the risk of precipitation increases over time. It is best to prepare fresh working solutions from your frozen DMSO stock for each experiment.

Q4: My cells seem to be dying, could it be the this compound precipitating?

Q5: How can I determine the maximum soluble concentration of this compound in my specific media?

You can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your experimental media. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 1, 4, and 24 hours). The highest concentration that remains clear is your maximum working concentration under those conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 364.8 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a desired stock concentration (e.g., 10 mM).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution using Stepwise Dilution

Objective: To prepare a working solution of this compound in cell culture media while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (containing serum, pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile tube, prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of the pre-warmed complete medium (e.g., 1 µL of 10 mM stock into 99 µL of media for a 100-fold dilution).

  • Gently vortex the intermediate dilution immediately.

  • Add the desired volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the final working concentration.

  • Mix the final working solution gently by inverting the tube or swirling the flask before adding it to your cells.

Visualizations

Precipitation_Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate cluster_delayed start Precipitation Observed decision1 When does precipitation occur? start->decision1 group_immediate Immediate Precipitation decision1->group_immediate Immediately group_delayed Precipitation Over Time decision1->group_delayed Over Time cause1 Potential Causes: - Exceeded Aqueous Solubility - Rapid Solvent Shift group_immediate->cause1 solution1 Solutions: - Lower Final Concentration - Stepwise Dilution - Slow Addition & Mixing - Pre-warm Media cause1->solution1 end No Precipitation solution1->end cause2 Potential Causes: - Temperature/pH Shift - Media Interaction - Evaporation group_delayed->cause2 solution2 Solutions: - Use Buffered Media - Minimize Time Out of Incubator - Ensure Humidification - Assess Compound Stability cause2->solution2 solution2->end

Caption: Troubleshooting workflow for this compound precipitation.

Stepwise_Dilution_Workflow Stepwise Dilution Protocol stock High Concentration Stock in DMSO (e.g., 10 mM) intermediate Intermediate Dilution (in small volume of serum-containing media) stock->intermediate 1. Dilute final Final Working Solution (in full volume of pre-warmed media) intermediate->final 2. Add to final volume cells Add to Cells final->cells 3. Use in experiment

Caption: Recommended workflow for preparing this compound working solutions.

References

Technical Support Center: JNJ-38158471 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of JNJ-38158471.

Frequently Asked Questions (FAQs)

Q1: What are the known primary on- and off-targets of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its primary on-target is VEGFR-2, with an IC50 of approximately 40 nM. Known off-targets include the closely related receptor tyrosine kinases, Ret and Kit, with IC50 values of 180 nM and 500 nM, respectively.[1]

Q2: We observe a cellular phenotype that is not consistent with VEGFR-2 inhibition alone. What could be the cause?

A2: This could be due to the inhibition of its known off-targets, Ret or Kit, or other unknown off-target kinases. The observed phenotype will depend on the expression levels and functional importance of these kinases in your specific cellular model. It is recommended to verify the expression of Ret and Kit in your cells.

Q3: How can we confirm if the observed effects in our cellular assays are due to on-target (VEGFR-2) or off-target inhibition?

A3: A rescue experiment can be performed. This involves overexpressing a drug-resistant mutant of VEGFR-2 in your cells. If the phenotype is reversed, the effect is likely on-target. If the phenotype persists, it is likely mediated by off-target inhibition. Additionally, using a structurally different VEGFR-2 inhibitor with a distinct off-target profile can help to dissect the observed effects.

Q4: What is the recommended approach to identify novel off-targets of this compound?

A4: A comprehensive kinome scan is the most effective method to identify a broad range of potential off-target kinases. This can be performed through specialized contract research organizations (CROs) that offer panels of hundreds of kinases. This approach provides a selectivity profile and can reveal unexpected off-target interactions.

Q5: Are there any known signaling pathways affected by this compound's off-target activity?

A5: Yes, by inhibiting Ret and Kit, this compound can potentially interfere with signaling pathways crucial for cell proliferation, survival, and differentiation. The specific pathways affected will be cell-context dependent but can include the MAPK/ERK and PI3K/Akt signaling cascades, which are downstream of both Ret and Kit activation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against On-Target and Known Off-Target Kinases

TargetIC50 (nM)Target Family
VEGFR-240Vascular Endothelial Growth Factor Receptor
Ret180Receptor Tyrosine Kinase
Kit500Receptor Tyrosine Kinase

Data compiled from publicly available sources.[1]

Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay (e.g., for Ret or Kit)

This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations) should be determined empirically for each specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Ret, Kit)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at Km for the specific kinase)

    • Peptide substrate specific for the kinase

    • This compound (serial dilutions)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

    • 384-well assay plates

  • Procedure:

    • Add 5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Ret)

This protocol describes how to assess the inhibition of Ret phosphorylation in a cellular context.

  • Reagents and Materials:

    • Cell line endogenously expressing Ret (e.g., a neuroblastoma cell line).

    • Cell culture medium and supplements.

    • This compound (various concentrations).

    • GDNF (Glial cell line-derived neurotrophic factor) or other appropriate ligand to stimulate Ret.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Ret (e.g., pY905), anti-total-Ret.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with GDNF for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-phospho-Ret antibody, followed by HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-Ret antibody as a loading control.

    • Quantify the band intensities to determine the extent of Ret phosphorylation inhibition.

Visualizations

Signaling_Pathways cluster_JNJ This compound cluster_Targets Targets cluster_Pathways Downstream Signaling JNJ This compound VEGFR2 VEGFR-2 (On-Target) JNJ->VEGFR2 Inhibits Ret Ret (Off-Target) JNJ->Ret Inhibits Kit Kit (Off-Target) JNJ->Kit Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis MAPK_ERK MAPK/ERK Pathway Ret->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Ret->PI3K_Akt Kit->MAPK_ERK Kit->PI3K_Akt

Caption: this compound inhibits its on-target VEGFR-2 and off-targets Ret and Kit, affecting downstream signaling pathways.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed KinomeScan Perform Kinome Scan (>400 kinases) Start->KinomeScan IdentifyHits Identify Potential Off-Target Hits (e.g., >50% inhibition) KinomeScan->IdentifyHits DoseResponse Biochemical IC50 Determination for Hits IdentifyHits->DoseResponse CellularAssay Cell-Based Assay (e.g., Phosphorylation) DoseResponse->CellularAssay Confirm Confirm Off-Target Activity in Cells CellularAssay->Confirm End End: Characterized Off-Target Profile Confirm->End Troubleshooting_Logic Start Phenotype observed with This compound Rescue Rescue with VEGFR-2 mutant? Start->Rescue OnTarget Phenotype is On-Target (VEGFR-2 mediated) Rescue->OnTarget Yes OffTarget Phenotype is Off-Target Rescue->OffTarget No CheckKnown Are Ret or Kit expressed and active? OffTarget->CheckKnown KnownOffTarget Likely Ret/Kit mediated CheckKnown->KnownOffTarget Yes UnknownOffTarget Investigate Novel Off-Targets CheckKnown->UnknownOffTarget No

References

Technical Support Center: Minimizing In Vivo Toxicity of JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the in vivo toxicity of JNJ-38158471, a potent and selective VEGFR-2 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, small molecule inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Its primary mechanism of action is to block the binding of VEGF to VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[4] this compound also shows some inhibitory activity against other tyrosine kinases such as c-Kit and Ret.[1][2][3]

Q2: What are the expected in vivo toxicities associated with this compound?

A2: While specific public toxicity data for this compound is limited, it is described as "well-tolerated" in preclinical mouse models.[2] However, based on its mechanism of action as a VEGFR-2 inhibitor, it is prudent to anticipate potential class-related toxicities. Other selective VEGFR-2 inhibitors, such as Lenvatinib and Ramucirumab, have shown a range of in vivo toxicities in preclinical and clinical studies. These may include:

  • Cardiovascular: Hypertension is a common adverse effect.[5][6][7][8]

  • Gastrointestinal: Diarrhea, decreased appetite, and weight loss are frequently observed.[5][6][7] In more severe cases, gastrointestinal perforation and fistula formation have been reported with other VEGFR-2 inhibitors.[5]

  • Renal: Proteinuria (the presence of excess protein in the urine) is a potential toxicity.[5]

  • Hepatic: Liver function abnormalities may occur.[5]

  • Hematologic: Anemia and neutropenia have been noted.[9]

  • Dermatologic: Hand-foot skin reaction and rash can be side effects.

  • Other: Fatigue, hypothyroidism, and impaired wound healing are also potential concerns.[5][10]

Q3: How can I monitor for these potential toxicities in my animal models?

A3: A robust monitoring plan is essential for early detection and management of potential toxicities. This should include:

  • Daily Clinical Observations: Monitor for changes in behavior, activity levels, posture, and grooming.

  • Body Weight and Food/Water Intake: Measure and record body weight at least twice weekly. A significant drop in body weight can be an early indicator of toxicity.

  • Blood Pressure: Regularly monitor blood pressure, especially when initiating treatment or adjusting the dose.

  • Urine Analysis: Periodically check for proteinuria.

  • Blood Work: Conduct complete blood counts (CBC) and serum chemistry panels at baseline and at specified time points during the study to assess hematological and organ function (e.g., liver and kidney).

Troubleshooting Guides

Issue 1: Significant Body Weight Loss in Treated Animals

Symptoms: Animals exhibit a progressive decrease in body weight, potentially accompanied by reduced food intake and signs of lethargy.

Potential Cause: This is a common sign of toxicity and can be multifactorial, stemming from gastrointestinal distress, decreased appetite, or systemic metabolic effects of VEGFR-2 inhibition.

Troubleshooting Steps:

  • Confirm Observation: Weigh the affected animals and compare with the control group and baseline weights. A weight loss of over 15-20% is generally considered significant.

  • Dose Reduction: Consider a temporary dose reduction or a brief "drug holiday" to allow the animals to recover.

  • Supportive Care: Provide nutritional support with palatable, high-calorie food supplements. Ensure easy access to water.

  • Investigate Cause: Assess for diarrhea or other signs of gastrointestinal distress. If present, consider appropriate supportive treatments in consultation with a veterinarian.

  • Evaluate Study Endpoint: If severe weight loss persists despite intervention, it may be necessary to euthanize the animal and perform a necropsy to investigate the underlying cause.

Issue 2: Onset of Hypertension

Symptoms: Elevated blood pressure readings compared to baseline and control animals.

Potential Cause: Inhibition of VEGFR-2 can lead to an increase in blood pressure, a known class effect of this type of inhibitor.

Troubleshooting Steps:

  • Confirm Measurement: Ensure blood pressure measurements are accurate and reproducible.

  • Dose Adjustment: If hypertension is significant and persistent, a dose reduction of this compound may be necessary.

  • Pharmacological Intervention: In some preclinical studies with other VEGFR-2 inhibitors, antihypertensive agents have been used to manage blood pressure. This should be done in consultation with a veterinarian and with careful consideration of potential drug-drug interactions.

  • Monitor Renal Function: As hypertension can impact kidney function, closely monitor for proteinuria.

Quantitative Data on Surrogate VEGFR-2 Inhibitor Toxicities

Since detailed public quantitative toxicity data for this compound is unavailable, the following tables summarize key preclinical toxicity findings for Lenvatinib and Ramucirumab, which can serve as a reference.

Table 1: Summary of Preclinical Toxicities of Lenvatinib

Organ SystemKey Findings in Animal Studies
Gastrointestinal Duodenal lesions observed in juvenile rats.[5]
Renal Renal toxicity identified as a major target organ in toxicology studies in rats, monkeys, and dogs.[11]
Hepatic Hepatotoxicity identified as a major target organ in toxicology studies.[11]
Skeletal Broken teeth and effects on epiphyseal growth plates observed in rodent studies.[5][11]
Endocrine Effects on the adrenal and pituitary glands noted in toxicology studies.[11]
Reproductive Decreased incidence of menstruation in monkeys. Embryofetal toxicity observed.[11]

Table 2: Summary of Preclinical Toxicities of Ramucirumab

Organ SystemKey Findings in Animal Studies (Cynomolgus Monkeys)
Renal Renal toxicity, including proteinuria, was observed, particularly in long-term studies.[12]
Skeletal Effects on bone growth were noted.
Cardiovascular Cardiac toxicity was identified.
Vascular Hemorrhage and perivascular changes were observed.[12]
Wound Healing Impaired wound healing is a known risk associated with inhibiting the VEGF pathway.[10]
Reproductive Based on its mechanism of action, Ramucirumab is expected to have the potential for embryofetal toxicity.[10][12]

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)
  • Acclimatization: Acclimate the animals to the restraining device and tail cuff for several days before the actual measurement to minimize stress-induced hypertension.

  • Animal Preparation: Place the conscious animal in a restrainer. The tail should be accessible.

  • Cuff Placement: Place the appropriate size cuff around the base of the tail.

  • Measurement: Use a non-invasive blood pressure system to inflate and deflate the cuff and record systolic and diastolic blood pressure.

  • Data Collection: Obtain at least three stable readings and calculate the average.

Protocol 2: Assessment of Proteinuria in Rodents
  • Urine Collection: Place the animal in a metabolic cage for a defined period (e.g., 24 hours) to collect urine.

  • Sample Processing: Centrifuge the collected urine to remove any debris.

  • Protein Quantification: Use a standard method such as a dipstick analysis for a semi-quantitative measure or a colorimetric assay (e.g., Bradford or BCA assay) for a quantitative measurement of protein concentration.

  • Normalization: Normalize the protein concentration to creatinine (B1669602) levels to account for variations in urine volume.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Permeability Vascular Permeability VEGFR2->Permeability JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

InVivo_Toxicity_Workflow start Start of In Vivo Study dosing Administer this compound start->dosing monitoring Daily Clinical Observations (Body Weight, Behavior) dosing->monitoring bp_urine Weekly Blood Pressure & Urine Collection monitoring->bp_urine blood Bi-weekly Blood Collection (CBC, Serum Chemistry) bp_urine->blood adverse_event Adverse Event Observed? blood->adverse_event troubleshoot Implement Troubleshooting Guide (Dose Reduction, Supportive Care) adverse_event->troubleshoot Yes continue_study Continue Study adverse_event->continue_study No troubleshoot->continue_study continue_study->monitoring end End of Study (Necropsy, Histopathology) continue_study->end

Caption: General experimental workflow for in vivo toxicity assessment of this compound.

Troubleshooting_Decision_Tree start Adverse Event Observed assess_severity Assess Severity (Mild, Moderate, Severe) start->assess_severity mild Mild Toxicity (e.g., <10% weight loss) assess_severity->mild Mild moderate Moderate Toxicity (e.g., 10-15% weight loss, mild hypertension) assess_severity->moderate Moderate severe Severe Toxicity (e.g., >15% weight loss, significant distress) assess_severity->severe Severe action_mild Continue Dosing & Increase Monitoring Frequency mild->action_mild action_moderate Reduce Dose by 25-50% & Provide Supportive Care moderate->action_moderate action_severe Cease Dosing & Consider Euthanasia/Necropsy severe->action_severe

Caption: Troubleshooting decision tree for managing adverse effects in vivo.

References

Technical Support Center: Enhancing Oral Bioavailability of JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of JNJ-38158471, a VEGFR-2 inhibitor. Given that specific physicochemical and pharmacokinetic data for this compound are not publicly available, this guide draws upon established principles and common strategies for improving the oral delivery of poorly soluble kinase inhibitors, which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

A1: While specific data for this compound is limited, kinase inhibitors often exhibit poor oral bioavailability due to low aqueous solubility and/or low intestinal permeability.[1][2] As a small molecule inhibitor, this compound may face challenges with dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4] It is likely classified as a BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) compound.[1]

Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A2: To determine the BCS class, you will need to experimentally measure its aqueous solubility and intestinal permeability.

  • Solubility: The solubility of this compound should be determined across the physiological pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media within this pH range.[1]

  • Permeability: Permeability can be assessed using in vitro models such as Caco-2 cell monolayers. A drug is considered highly permeable when the extent of absorption in humans is determined to be 90% or more of the administered dose.[1]

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?

A3: For poorly soluble compounds, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing can improve the dissolution rate.[3]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of the drug in the gastrointestinal fluids and enhance its absorption.[1][3]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps
High variability in plasma concentrations of this compound in preclinical animal studies. Poor and variable dissolution of the crystalline drug. Food effects influencing drug solubilization.1. Characterize the solid-state properties of the drug substance (e.g., polymorphism). 2. Evaluate the effect of food on bioavailability in animal models. 3. Develop an enabling formulation such as an amorphous solid dispersion or a lipid-based formulation to minimize dissolution-related variability.
A developed amorphous solid dispersion (ASD) of this compound shows poor physical stability and recrystallizes over time. Incompatible polymer carrier. Insufficient drug-polymer interaction. High drug loading. Inappropriate storage conditions (high temperature and humidity).1. Screen different polymers for miscibility and interaction with this compound. 2. Reduce the drug loading in the ASD. 3. Conduct stability studies under accelerated conditions to select a stable formulation. 4. Ensure proper packaging and storage to protect from moisture and heat.
A lipid-based formulation (e.g., SEDDS) of this compound performs well in vitro but shows limited bioavailability improvement in vivo. Precipitation of the drug upon dispersion of the formulation in the aqueous environment of the GI tract. Poor in vivo emulsification.1. Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the SEDDS formulation. 2. Optimize the surfactant and co-surfactant concentrations to ensure rapid and fine emulsification in vivo. 3. Evaluate the formulation's performance in different in vitro lipolysis models to better predict in vivo behavior.

Data Presentation: Comparison of Formulation Strategies

The following table presents hypothetical pharmacokinetic data for this compound in a preclinical model (e.g., rats) to illustrate the potential impact of different formulation strategies on its oral bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (F%)
Crystalline Drug (Aqueous Suspension)10150 ± 354.0 ± 1.5900 ± 2505
Micronized Drug10300 ± 602.0 ± 1.02700 ± 50015
Amorphous Solid Dispersion (1:3 drug-polymer ratio)10950 ± 1501.5 ± 0.59000 ± 120050
Self-Emulsifying Drug Delivery System (SEDDS)101200 ± 2001.0 ± 0.510800 ± 150060

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP VA64, or Soluplus®) and a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture thereof).

  • Solution Preparation: Prepare a solution containing this compound and the selected polymer at a specific ratio (e.g., 1:3 w/w). The total solid content in the solution should typically be between 2-10% (w/v).

  • Spray Drying:

    • Set the inlet temperature of the spray dryer (e.g., 120-160 °C).

    • Adjust the atomization gas flow rate and the solution feed rate to achieve an outlet temperature that is typically 10-20 °C above the glass transition temperature of the polymer.

    • Collect the dried powder from the cyclone.

  • Characterization:

    • Confirm the amorphous nature of the drug in the ASD using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Assess the dissolution performance of the ASD in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid) and compare it to the crystalline drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants/co-solvents (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, select an oil, a surfactant, and a co-surfactant.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the components in different ratios and observing the formation of an emulsion upon gentle agitation in an aqueous medium.

  • Formulation Preparation:

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in a ratio that falls within the self-emulsifying region of the ternary phase diagram.

    • Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the time it takes to form an emulsion.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer.

    • Assess the in vitro dissolution and drug release from the SEDDS formulation.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR2 Dimer VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg Activates Ras Ras VEGFR2_dimer->Ras PI3K PI3K VEGFR2_dimer->PI3K Activates PKC PKC PLCg->PKC Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell_Response Akt Akt PI3K->Akt Akt->Endothelial_Cell_Response JNJ_38158471 This compound JNJ_38158471->VEGFR2_dimer Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Formulation_Development_Workflow Start Start: Poorly Soluble API (this compound) Physicochem_Char Physicochemical Characterization (Solubility, Permeability) Start->Physicochem_Char Formulation_Strategy Select Formulation Strategy Physicochem_Char->Formulation_Strategy ASD Amorphous Solid Dispersion (ASD) Formulation_Strategy->ASD Low Solubility Lipid_Based Lipid-Based Formulation (e.g., SEDDS) Formulation_Strategy->Lipid_Based Very Low Solubility / Lipophilic Particle_Size Particle Size Reduction Formulation_Strategy->Particle_Size Moderate Solubility Formulation_Opt Formulation Optimization ASD->Formulation_Opt Lipid_Based->Formulation_Opt Particle_Size->Formulation_Opt In_Vitro_Eval In Vitro Evaluation (Dissolution, Stability) Formulation_Opt->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Study In_Vitro_Eval->In_Vivo_PK End End: Candidate Formulation Selected In_Vivo_PK->End

Caption: General workflow for developing a bioavailability-enhancing formulation.

Logical_Relationship_Troubleshooting Problem Problem Low Oral Bioavailability of this compound Root_Cause Potential Root Cause Poor Solubility Poor Permeability Problem->Root_Cause Solubility_Solutions Solubility Enhancement Particle Size Reduction Amorphous Solid Dispersions Lipid-Based Systems Root_Cause:sol->Solubility_Solutions Permeability_Solutions Permeability Enhancement Permeation Enhancers Prodrug Approach Root_Cause:perm->Permeability_Solutions

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

troubleshooting inconsistent results with JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-38158471. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective VEGFR-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of VEGFR-2 and subsequently inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Q2: What are the known off-target effects of this compound?

A2: While highly selective for VEGFR-2, this compound has been shown to inhibit other related tyrosine kinases at higher concentrations. These include Ret and Kit. It has no significant activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 µM.[1] Awareness of these potential off-target effects is crucial when interpreting experimental results.

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is advisable to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced toxicity.

Q4: Why are my in vitro IC50 values for this compound different from published values?

A4: Discrepancies in IC50 values between your experiments and published data can arise from several factors:

  • Cell Line Differences: Different cell lines can have varying levels of VEGFR-2 expression and different sensitivities to its inhibition.

  • Assay Conditions: The specific parameters of your assay, such as cell density, serum concentration in the media, and incubation time, can all influence the apparent potency of the inhibitor.

  • Compound Stability: this compound may have limited stability in aqueous cell culture media over long incubation periods. Consider replenishing the compound with fresh media for long-term experiments.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects on the plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Lower than expected potency (high IC50). Poor cell permeability.While this compound is orally bioavailable, specific cell lines may have lower permeability. Ensure adequate incubation time.
High serum concentration.Serum proteins can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment.
Compound degradation.Prepare fresh dilutions from your DMSO stock for each experiment. For longer experiments, consider replenishing the media with fresh inhibitor.
Unexpected cytotoxicity at low concentrations. Off-target effects.In cell lines that express high levels of other sensitive kinases (e.g., Ret, Kit), you may observe off-target toxicity.
Solvent toxicity.Ensure the final DMSO concentration is as low as possible (ideally <0.1%).
Inconsistent Results in In Vivo Xenograft Studies
Problem Possible Cause Troubleshooting Steps
Lack of tumor growth inhibition. Suboptimal dosing or formulation.Ensure the compound is fully dissolved in the vehicle. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your animal model.
Tumor model resistance.The chosen xenograft model may not be primarily driven by VEGFR-2 signaling. Confirm VEGFR-2 expression and activation in your tumor model.
High toxicity or animal weight loss. Off-target toxicity.The dose may be too high, leading to inhibition of other kinases. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Vehicle-related toxicity.Ensure the vehicle used for administration is well-tolerated by the animals.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
VEGFR-240[1]
Ret180[1]
Kit500[1]
FMS624
PDGFRα1,109
VEGFR31,112
FLT34,810
VEGFR14,451

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Tumor ModelDosingResult
A431 (human epidermoid carcinoma)Once-daily oral dosingUp to 90% tumor growth inhibition[1]
HCT116 (human colon carcinoma)Once-daily oral dosingUp to 90% tumor growth inhibition[1]
A375 (human melanoma)Once-daily oral dosingUp to 90% tumor growth inhibition[1]

Experimental Protocols

Protocol 1: Western Blot for VEGFR-2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • Recombinant Human VEGF-A

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect with ECL substrate using a chemiluminescence imaging system.

Protocol 2: VEGF-Stimulated Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on VEGF-induced proliferation of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium with 2% FBS

  • This compound

  • Recombinant Human VEGF-A

  • Cell proliferation reagent (e.g., WST-1, MTS)

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow to attach overnight.

  • Replace the medium with basal medium containing 2% FBS and serum-starve for 4-6 hours.

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells.

  • Add VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include a no-VEGF control.

  • Incubate for 48-72 hours at 37°C.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibition ATP ATP ATP->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Src Src pVEGFR2->Src ERK ERK PLCg->ERK AKT Akt PI3K->AKT Migration Migration Src->Migration Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Troubleshooting_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Inconsistent Experimental Results check_cells Check Cell Seeding & Plate Layout start->check_cells check_reagents Verify Reagent Concentration & Stability start->check_reagents optimize_assay Optimize Assay Conditions (Serum, Time) start->optimize_assay check_formulation Confirm Compound Formulation & Dosing start->check_formulation check_model Validate Tumor Model (VEGFR-2 Expression) start->check_model mtd_study Perform Maximum Tolerated Dose Study start->mtd_study end Consistent Results check_cells->end check_reagents->end optimize_assay->end check_formulation->end check_model->end mtd_study->end

References

JNJ-38158471 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and potential degradation of JNJ-38158471, a selective VEGFR-2 inhibitor. The information is intended for researchers, scientists, and drug development professionals. Please note that specific degradation and stability studies on this compound are not extensively published. Therefore, some of the following information is based on the general chemical properties of 2-aminopyrimidine (B69317) derivatives and kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored as a solid at -20°C[1]. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q3: What are the general handling precautions for this compound?

A3: As with most kinase inhibitors, this compound should be handled with care in a laboratory setting. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in aqueous buffer/media Low aqueous solubility of this compound. Final DMSO concentration is too low.Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility. A final concentration of 0.1% - 0.5% DMSO is generally well-tolerated by most cell lines. Consider using a surfactant like Pluronic F-68 or Tween 80 at a low concentration (e.g., 0.01%) to improve solubility, but validate its compatibility with your assay.
Inconsistent experimental results Degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Protect the stock solution and working solutions from prolonged exposure to light. Prepare fresh dilutions from the stock solution for each experiment.
No observable effect in a cell-based assay Incorrect concentration used. Compound inactivity due to degradation. Cell line is not sensitive to VEGFR-2 inhibition.Verify the concentration of your stock solution and the final concentration in the assay. Use a positive control to ensure the assay is working as expected. Confirm that your cell line expresses VEGFR-2 and that its signaling is relevant to the measured endpoint.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution:

  • Warm the vial of this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the public domain, compounds with a 2-aminopyrimidine core can be susceptible to certain degradation mechanisms.

  • Hydrolysis: The pyrimidine (B1678525) ring and associated functional groups may be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH.

  • Oxidation: The aminopyrimidine ring can be a target for oxidative degradation, potentially leading to ring-opening or modification of substituents.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. It is advisable to protect solutions of this compound from direct light exposure.

Visualizations

G cluster_prep Stock Solution Preparation cluster_exp Experimental Workflow cluster_data Data Analysis Solid This compound (Solid) Dissolve Dissolve in DMSO Solid->Dissolve Anhydrous DMSO Aliquot Aliquot Stock Solution Dissolve->Aliquot Single-use vials Storage Store Aliquots Aliquot->Storage -20°C or -80°C Dilute Prepare Working Solution Storage->Dilute Culture Medium Treat Treat Experimental System Dilute->Treat Cells/System Assay Perform Assay Treat->Assay Measure Endpoint Analyze Analyze Data Assay->Analyze Statistical Analysis Results Interpret Results Analyze->Results

Caption: General experimental workflow for using this compound.

G JNJ This compound (Active Compound) Hydrolysis Hydrolytic Products JNJ->Hydrolysis Strong Acid/Base Oxidation Oxidized Products JNJ->Oxidation Oxidizing Agents Photodegradation Photodegraded Products JNJ->Photodegradation UV/Light Exposure Inactive Inactive/Less Active Metabolites Hydrolysis->Inactive Oxidation->Inactive Photodegradation->Inactive

Caption: Potential degradation pathways for this compound.

G Start Inconsistent Results? Check_Storage Stock Solution Stored Properly? Start->Check_Storage Check_Thaw Multiple Freeze-Thaw Cycles? Check_Storage->Check_Thaw Yes End_Fail Further Investigation Needed Check_Storage->End_Fail No Check_Dilution Fresh Dilutions Made? Check_Thaw->Check_Dilution No Check_Thaw->End_Fail Yes Check_Solubility Precipitation Observed? Check_Dilution->Check_Solubility Yes Check_Dilution->End_Fail No Check_Assay Assay Controls Working? Check_Solubility->Check_Assay No Check_Solubility->End_Fail Yes End_Success Consistent Results Check_Assay->End_Success Yes Check_Assay->End_Fail No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

JNJ-38158471 vs. Sorafenib in HCC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data and mechanisms of action of two tyrosine kinase inhibitors, JNJ-38158471 and sorafenib (B1663141), with a focus on their relevance to hepatocellular carcinoma (HCC) models. While direct comparative studies of this compound and sorafenib in HCC models are not publicly available, this guide synthesizes existing preclinical data to offer insights into their distinct and overlapping activities.

Executive Summary

This compound and sorafenib are both orally available multi-kinase inhibitors. However, they exhibit distinct target profiles. This compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In contrast, sorafenib is a broader-spectrum inhibitor that targets multiple kinases, including VEGFRs and the Raf serine/threonine kinases. This fundamental difference in their mechanism of action likely translates to different efficacy and toxicity profiles.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetThis compound (IC50)Sorafenib (IC50)
VEGFR-240 nM[1]90 nM[1]
VEGFR-1>1 µM[1]Not specified, but inhibits
VEGFR-3>1 µM[1]Not specified, but inhibits
B-RafLacks activity[1]22 nM[1]
c-Raf (Raf-1)Lacks activity[1]Not specified, but inhibits
PDGFR-βNot specified57 nM[1]
c-Kit500 nM[1]Not specified, but inhibits
Ret180 nM[1]Not specified, but inhibits
Flt-3Not specifiedNot specified, but inhibits
Table 2: Preclinical In Vivo Antitumor Activity
CompoundCancer ModelDosingOutcome
This compound Human A431, HCT116, and A375 tumor xenografts in nude miceOnce-daily oral dosingUp to 90% tumor growth inhibition.[1]
Prolonged tumor growth delay (up to 4 weeks) after treatment cessation in A375 xenografts.[1]
Sorafenib PLC/PRF/5 HCC xenograft model10 mg/kg49% tumor growth inhibition.[2]
30 mg/kgComplete tumor growth inhibition.[2]
100 mg/kgPartial tumor regressions in 50% of mice.[2]

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways targeted by this compound and sorafenib.

JNJ_38158471_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis JNJ This compound JNJ->VEGFR2

This compound Mechanism of Action

Sorafenib_Pathway cluster_cell Tumor/Endothelial Cell cluster_vegf Angiogenesis Pathway cluster_raf Proliferation Pathway Sorafenib Sorafenib VEGFR VEGFRs Sorafenib->VEGFR Raf Raf Sorafenib->Raf VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sorafenib's Dual Mechanism of Action

Experimental Protocols

Detailed experimental protocols for the cited preclinical studies are not fully available in the public domain. However, based on standard methodologies, the key experiments would have been conducted as follows:

In Vitro Kinase Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.

  • General Protocol:

    • Recombinant human kinases are incubated with a specific substrate and ATP in a buffer solution.

    • Serial dilutions of the test compounds (this compound or sorafenib) are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of the compounds in a living organism.

  • General Protocol:

    • Cell Culture: Human cancer cell lines (e.g., A431, HCT116, A375 for this compound; PLC/PRF/5 for sorafenib) are cultured in appropriate media.

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

    • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

    • Treatment: Once tumors reach a predetermined size, mice are randomized into control (vehicle) and treatment groups. The test compound is administered orally at specified doses and schedules.

    • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.

    • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine significance.

Conclusion

This compound and sorafenib exhibit distinct kinase inhibition profiles, which underpin their mechanisms of action. This compound's high selectivity for VEGFR-2 suggests a primary anti-angiogenic mechanism. In contrast, sorafenib's broader activity against both VEGFR and Raf kinases indicates a dual mechanism, targeting both angiogenesis and tumor cell proliferation directly.[1][3][4]

The preclinical data, although in different tumor models, demonstrate the in vivo antitumor activity of both compounds. The choice between a highly selective inhibitor like this compound and a broader-spectrum agent like sorafenib would depend on the specific molecular drivers of the tumor and the desired therapeutic strategy. Further head-to-head preclinical studies in HCC models would be necessary to definitively compare their efficacy in this specific cancer type.

References

A Comparative Analysis of JNJ-38158471 and Other VEGFR-2 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of JNJ-38158471, a potent and selective VEGFR-2 inhibitor, with other notable VEGFR-2 inhibitors used in cancer research, including sorafenib (B1663141), sunitinib (B231), and regorafenib. This analysis is based on publicly available experimental data to inform researchers on their relative potency and spectrum of activity.

Introduction to VEGFR-2 Inhibition in Oncology

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology, with several approved drugs targeting this pathway.[2] this compound is an orally available, small molecule inhibitor of VEGFR-2.[3] This guide will compare its efficacy with other multi-kinase inhibitors that also target VEGFR-2.

In Vitro Efficacy: A Head-to-Head Look at Potency

The in vitro potency of VEGFR-2 inhibitors is a key indicator of their therapeutic potential. This is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Kinase Inhibition Profile

The following table summarizes the IC50 values of this compound and other prominent VEGFR-2 inhibitors against VEGFR-2 and other relevant kinases. Lower IC50 values indicate greater potency.

InhibitorVEGFR-2 IC50 (nM)Other Kinases Inhibited (IC50 in nM)
This compound 40[3][4]c-Ret (180), c-Kit (500)[3][4]
Sorafenib 90[5]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-Kit (68), Flt-3 (59)[5]
Sunitinib 80PDGFRβ (2), c-Kit, FLT3, RET[6]
Regorafenib 4.2 (Murine)VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[4]

Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies.

Cellular Activity

This compound has been shown to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[3] It also inhibits VEGF-dependent HUVEC migration at a concentration of 1 µM.[7]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor efficacy of VEGFR-2 inhibitors is commonly evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.

InhibitorXenograft ModelDosingTumor Growth Inhibition
This compound A431, HCT116, A375[3]100 mg/kg, p.o., dailyUp to 90%[3]
Sorafenib Colon, breast, NSCLCNot specifiedBroad-spectrum antitumor activity[5]
Sunitinib Neuroblastoma20 mg/kg, gavageSignificant inhibition of tumor growth, angiogenesis, and metastasis[6]
Regorafenib Hepatocellular Carcinoma (patient-derived)10 mg/kg, p.o., dailySignificant tumor growth inhibition in 8/10 models[8]

Note: The experimental conditions, including the specific cell lines, mouse strains, and treatment durations, may vary between studies, making direct comparisons challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to evaluate VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of a compound on VEGFR-2 kinase activity.

Protocol Outline:

  • Plate Coating: A 96-well microplate is coated with a substrate for the VEGFR-2 kinase.

  • Inhibitor Incubation: Serial dilutions of the test compounds (e.g., this compound) are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.

  • Detection: A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • Signal Generation: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block VEGFR-2 activation in a cellular context.

Protocol Outline:

  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured and then serum-starved. The cells are pre-treated with various concentrations of the inhibitor.

  • VEGF Stimulation: Cells are stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.

  • Cell Lysis: The cells are lysed to extract proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2.

  • Detection and Quantification: The bands are visualized using a chemiluminescence system, and the band intensities are quantified to determine the ratio of phosphorylated to total VEGFR-2.[2][11]

HUVEC Proliferation Assay

This assay assesses the effect of inhibitors on the proliferation of endothelial cells, a key process in angiogenesis.

Protocol Outline:

  • Cell Seeding: HUVECs are seeded in a 96-well plate.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds in the presence of VEGF.

  • Incubation: The plate is incubated for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, where a reagent is converted to a colored product by metabolically active cells.

  • Data Analysis: The absorbance is measured, and the IC50 for cell proliferation is calculated.[12]

Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of a compound.

Protocol Outline:

  • Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, daily).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.[13][14]

Visualizing Mechanisms and Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits Experimental_Workflow VEGFR-2 Inhibitor Efficacy Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay VEGFR-2 Kinase Inhibition Assay PhosphoAssay Cellular VEGFR-2 Phosphorylation Assay KinaseAssay->PhosphoAssay ProlifAssay HUVEC Proliferation Assay PhosphoAssay->ProlifAssay AngioAssay In Vitro Angiogenesis Assay ProlifAssay->AngioAssay Xenograft Tumor Xenograft Model AngioAssay->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI Angiogenesis Anti-Angiogenic Effects (e.g., Microvessel Density) Xenograft->Angiogenesis Lead_Candidate Lead Candidate Selection TGI->Lead_Candidate Angiogenesis->Lead_Candidate Start Compound Synthesis Start->KinaseAssay

References

Validating JNJ-38158471's Anti-Angiogenic Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic effects of JNJ-38158471, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, with other established multi-targeted tyrosine kinase inhibitors, sorafenib (B1663141) and sunitinib (B231). The information is curated from preclinical studies to assist researchers in evaluating its potential as an anti-angiogenic therapeutic agent.

Mechanism of Action: Targeting the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. This process is primarily driven by the vascular endothelial growth factor (VEGF) signaling pathway. This compound, like sorafenib and sunitinib, exerts its anti-angiogenic effects by inhibiting key components of this pathway.

This compound is a potent and selective inhibitor of VEGFR-2. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By selectively blocking VEGFR-2, this compound aims to inhibit these pro-angiogenic processes with high specificity.

In contrast, sorafenib and sunitinib are multi-targeted inhibitors, affecting not only VEGFR-2 but also other receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as platelet-derived growth factor receptors (PDGFRs).

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits Sorafenib_Sunitinib Sorafenib Sunitinib Sorafenib_Sunitinib->VEGFR2 Inhibits Sorafenib_Sunitinib->Raf Inhibits (Sorafenib)

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

In Vivo Anti-Angiogenic Performance: A Comparative Summary

The following tables summarize the quantitative data from preclinical in vivo studies evaluating the anti-angiogenic effects of this compound, sorafenib, and sunitinib. It is important to note that direct head-to-head comparative studies are limited; therefore, experimental models and conditions are specified for each data point to allow for an informed, albeit indirect, comparison.

Table 1: Tumor Growth Inhibition in Xenograft Models
CompoundTumor ModelAnimal ModelDosing RegimenTumor Growth InhibitionCitation
This compound A431, HCT116, A375Nude MiceOnce-daily oralUp to 90%
Sorafenib Anaplastic Thyroid CarcinomaNude Mice40 or 80 mg/kg daily, p.o.Significant reduction[1]
Sunitinib 4T1 (metastatic)Balb/c Mice60 mg/kg/dayNo significant inhibition[2]
Sunitinib RENCA (metastatic)Balb/c Mice60 mg/kg/daySignificant inhibition[2]
Table 2: Inhibition of Angiogenesis in In Vivo Models
CompoundAssayAnimal ModelDosing RegimenAngiogenesis InhibitionCitation
This compound VEGF-induced Corneal AngiogenesisC57BL/6J MiceCorrelated with anti-tumor efficacy dosesDose-dependent inhibition
Sorafenib Lymphoma Xenograft (MVD)-90 mg/kg/day~50% reduction in tumor vessel density
Sorafenib Corneal NeovascularizationWistar Albino RatsTopical, 2.5, 5, 7.5 mg/dL, 2x/dayAs effective as bevacizumab
Sunitinib 4T1 Lung Metastases (MVD)Balb/c Mice60 mg/kg/day~50% reduction[2]
Sunitinib RENCA Lung Metastases (MVD)Balb/c Mice60 mg/kg/day~70% reduction[2]
Sunitinib Corneal LymphangiogenesisMiceDaily oral gavageDrastic reduction

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Corneal Micropocket Assay

This assay is utilized to quantify angiogenesis in the normally avascular cornea.

Corneal_Angiogenesis_Workflow A 1. Anesthetize Mouse B 2. Create Micropocket in Cornea A->B C 3. Implant Pellet (VEGF +/- Inhibitor) B->C D 4. Allow for Vessel Growth (5-7 days) C->D E 5. Quantify Neovascularization (Vessel Length & Area) D->E

Caption: Workflow of the corneal micropocket assay.

Protocol:

  • Animal Model: C57BL/6J mice are commonly used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Micropocket Creation: A small incision is made in the central cornea, and a micropocket is created towards the limbus using a fine needle.

  • Pellet Implantation: A slow-release pellet containing an angiogenic stimulus (e.g., VEGF) with or without the test compound (e.g., this compound) is implanted into the micropocket.

  • Observation Period: The animals are monitored for a period of 5-7 days to allow for new blood vessel growth from the limbal vasculature towards the pellet.

  • Quantification: The degree of neovascularization is quantified by measuring the length and clock hours of new vessel growth, from which the area of neovascularization is calculated.

Tumor Xenograft Model for Angiogenesis Assessment

This model evaluates the effect of anti-angiogenic agents on tumor growth and the formation of new blood vessels within the tumor.

Xenograft_Workflow A 1. Implant Tumor Cells Subcutaneously in Mice B 2. Allow Tumors to Establish A->B C 3. Administer Treatment (e.g., this compound) B->C D 4. Monitor Tumor Growth C->D E 5. Excise Tumors for Angiogenesis Analysis D->E F 6. Quantify Microvessel Density (e.g., CD31 Staining) E->F

Caption: Workflow of a tumor xenograft study for angiogenesis assessment.

Protocol:

  • Cell Culture: Human tumor cell lines (e.g., A431, HCT116, A375) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally or via another appropriate route according to the specified dosing schedule. Tumor volume is measured regularly using calipers.

  • Tumor Excision and Processing: At the end of the study, the animals are euthanized, and the tumors are excised. The tumors are then fixed in formalin and embedded in paraffin (B1166041) for histological analysis.

  • Microvessel Density (MVD) Quantification:

    • Immunohistochemistry: Tumor sections are stained with an antibody against an endothelial cell marker, most commonly CD31 (PECAM-1).[3]

    • Image Analysis: The stained sections are visualized under a microscope, and images of "hot spots" (areas with the highest density of microvessels) are captured.

    • Quantification: The number of stained microvessels is counted per unit area to determine the MVD. This provides a quantitative measure of tumor angiogenesis.[3][4]

Conclusion

This compound demonstrates potent in vivo anti-angiogenic and anti-tumor activity, primarily through the selective inhibition of VEGFR-2. While direct comparative data with multi-targeted inhibitors like sorafenib and sunitinib is still emerging, the available preclinical evidence suggests that this compound is a promising candidate for further investigation as a targeted anti-angiogenic therapy. Its high selectivity for VEGFR-2 may offer a different efficacy and safety profile compared to broader-spectrum kinase inhibitors. Further head-to-head in vivo studies employing standardized models and protocols are warranted to definitively establish its comparative efficacy and therapeutic potential.

References

Unveiling the Kinase Selectivity Profile of JNJ-38158471: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the kinase inhibitor JNJ-38158471 reveals a high degree of selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with notable cross-reactivity against the closely related tyrosine kinases Ret and Kit. This guide provides a detailed comparison of its inhibitory activity, outlines the experimental methodologies for assessing kinase selectivity, and visualizes the relevant signaling pathways to offer valuable insights for researchers and drug development professionals.

This compound is a potent and orally bioavailable inhibitor of VEGFR-2, a key mediator of angiogenesis, with a reported IC50 value of 40 nM.[1][2] Further investigation into its kinase selectivity profile has identified inhibitory activity against Ret and Kit, with IC50 values of 180 nM and 500 nM, respectively.[1][2] Notably, the compound demonstrates a lack of significant activity (IC50 > 1 µM) against VEGFR-1 and VEGFR-3, and it does not inhibit Raf kinase, distinguishing it from other multi-kinase inhibitors like sorafenib.[1]

Comparative Analysis of Kinase Inhibition

To provide a clear overview of the on-target and off-target activities of this compound, the following table summarizes the reported IC50 values for key kinases.

Kinase TargetIC50 (nM)Primary Function
VEGFR-2 40Angiogenesis, vascular development
Ret 180Neuronal development, cell survival
Kit 500Hematopoiesis, melanogenesis, gametogenesis
VEGFR-1 >1000Modulator of angiogenesis
VEGFR-3 >1000Lymphangiogenesis
Raf Kinase No significant activityCell proliferation, differentiation

Table 1: Comparative inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources.[1][2]

Understanding the Signaling Landscape

The on-target efficacy of this compound is primarily driven by its inhibition of the VEGFR-2 signaling pathway, which plays a crucial role in tumor angiogenesis. However, its cross-reactivity with Ret and Kit suggests potential for both therapeutic benefits in specific cancer contexts and off-target effects that warrant consideration.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 JNJ38158471 This compound JNJ38158471->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Ret_Kit_Signaling_Pathways cluster_membrane_ret Cell Membrane cluster_membrane_kit Cell Membrane Ret Ret RAS_MAPK RAS-MAPK Pathway Ret->RAS_MAPK PI3K_Akt PI3K-Akt Pathway Ret->PI3K_Akt Kit c-Kit Kit->RAS_MAPK Kit->PI3K_Akt GDNF GDNF GDNF->Ret SCF SCF SCF->Kit JNJ38158471 This compound JNJ38158471->Ret JNJ38158471->Kit Cell_Survival Cell Survival & Proliferation RAS_MAPK->Cell_Survival PI3K_Akt->Cell_Survival

Figure 2: Overview of Ret and c-Kit signaling pathways, potential off-targets of this compound.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. Below are generalized protocols for biochemical and cell-based assays commonly employed to assess the cross-reactivity of compounds like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, Ret, Kit)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a microplate, add the assay buffer, the specific kinase, and the serially diluted inhibitor.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, the amount of remaining ATP is quantified, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prep Setup Set Up Reaction (Buffer, Kinase, Inhibitor) Prep->Setup Initiate Initiate Reaction (Add Substrate/ATP) Setup->Initiate Incubate Incubate Initiate->Incubate Detect Detect Kinase Activity Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Figure 3: General experimental workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Cell-Based Assay)

This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.

Objective: To confirm the on-target activity of an inhibitor in a more physiologically relevant environment.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Ligand to stimulate the kinase (e.g., VEGF for VEGFR-2)

  • Test compound (this compound)

  • Lysis buffer

  • Antibodies specific for the total and phosphorylated forms of the target kinase

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture: Plate cells and allow them to adhere.

  • Serum Starvation: To reduce basal kinase activity, cells are typically serum-starved for a period.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand to induce kinase phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation: Analyze the levels of the phosphorylated target kinase and total target kinase using Western blotting or ELISA.

  • Data Analysis: Quantify the band intensities or ELISA signals to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Conclusion

This compound is a highly selective VEGFR-2 inhibitor with well-defined cross-reactivity against Ret and Kit. This focused activity profile, coupled with its oral bioavailability, underscores its potential as a therapeutic agent. The provided experimental frameworks offer a solid foundation for researchers to further explore the selectivity and cellular effects of this and other kinase inhibitors. A comprehensive understanding of a compound's kinase interaction landscape is critical for advancing the development of targeted and effective cancer therapies. While the data presented here is based on publicly available information, a broader kinome scan would provide a more complete picture of this compound's selectivity.

References

JNJ-38158471 vs. Bevacizumab: A Mechanistic and Preclinical/Clinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action and available efficacy data for the investigational VEGFR-2 tyrosine kinase inhibitor, JNJ-38158471, and the established anti-VEGF-A monoclonal antibody, bevacizumab.

At a Glance: Key Differences

FeatureThis compoundBevacizumab
Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Vascular Endothelial Growth Factor A (VEGF-A)
Modality Small molecule tyrosine kinase inhibitorHumanized monoclonal antibody
Administration OralIntravenous injection
Mechanism Intracellular inhibition of VEGFR-2 autophosphorylationExtracellular neutralization of circulating VEGF-A
Development Stage PreclinicalApproved for medical use in multiple cancer types

Mechanism of Action

This compound: Intracellular Blockade of VEGFR-2 Signaling

This compound is an orally bioavailable, selective inhibitor of the VEGFR-2 tyrosine kinase. It functions by competing with ATP for the binding site within the catalytic domain of the receptor. This intracellular inhibition prevents the autophosphorylation of VEGFR-2 that is normally induced by the binding of VEGF-A. By blocking this critical step, this compound effectively halts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. Preclinical data indicates high selectivity for VEGFR-2, with less activity against other related kinases such as VEGFR-1 and VEGFR-3.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds P Phosphorylation VEGFR2->P Activates JNJ_38158471 This compound JNJ_38158471->P Inhibits ATP ATP ATP->P Signaling Downstream Signaling (Proliferation, Migration, Survival) P->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: this compound signaling pathway.
Bevacizumab: Extracellular Sequestration of VEGF-A

Bevacizumab is a recombinant humanized monoclonal antibody that functions as an angiogenesis inhibitor by directly targeting and neutralizing all isoforms of vascular endothelial growth factor A (VEGF-A) in the extracellular space[1][2][3]. By binding to circulating VEGF-A, bevacizumab prevents the ligand from interacting with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells[4][5][6]. This blockade of the VEGF-A/VEGFR signaling axis inhibits the activation of downstream pathways responsible for angiogenesis, thereby reducing the blood supply to tumors[6].

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bevacizumab Bevacizumab VEGF_A VEGF-A Bevacizumab->VEGF_A Binds & Neutralizes VEGFR VEGFR-1/2 VEGF_A->VEGFR Binding Blocked P Phosphorylation VEGFR->P Signaling Downstream Signaling (Proliferation, Migration, Survival) P->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Bevacizumab signaling pathway.

Performance Data

This compound: Preclinical Efficacy

As an investigational compound in the preclinical stage, data for this compound is limited to in vitro and in vivo animal studies.

ParameterValueCell/Model System
VEGFR-2 IC50 40 nMIn vitro kinase assay
Tumor Growth Inhibition Up to 90%Human A431, HCT116, and A375 tumor xenografts in nude mice
Corneal Angiogenesis Inhibition Dose-dependentVEGF-induced corneal angiogenesis in C57BL/6J mice
Bevacizumab: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

Bevacizumab has been extensively studied in numerous clinical trials across various cancer types. The following table summarizes key efficacy data from a pooled analysis of seven randomized controlled trials in patients with mCRC.

EndpointBevacizumab + ChemotherapyChemotherapy +/- PlaceboHazard Ratio (95% CI)p-value
Median Overall Survival (OS) 18.7 months16.1 months0.80 (0.71–0.90)0.0003
Median Progression-Free Survival (PFS) Not ReportedNot Reported0.57 (0.46–0.71)<0.0001

Experimental Protocols

In Vivo Tumor Growth Inhibition Study (General Protocol for Small Molecule Inhibitors like this compound)

A representative experimental workflow for assessing the in vivo efficacy of a small molecule inhibitor in a xenograft model.

cluster_workflow In Vivo Efficacy Workflow Cell_Culture 1. Tumor Cell Culture (e.g., A431, HCT116) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Dosing (Vehicle vs. This compound) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Caption: Xenograft model workflow.

1. Cell Culture and Implantation:

  • Human tumor cell lines (e.g., A431, HCT116, A375) are cultured under standard conditions.

  • A specific number of cells (e.g., 5 x 106) are harvested, resuspended in an appropriate medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow until they reach a predetermined palpable size (e.g., 100-150 mm3).

  • Mice are then randomized into treatment and control groups.

3. Drug Administration:

  • This compound is formulated in a suitable vehicle for oral administration.

  • Mice in the treatment group receive a daily oral gavage of the compound at specified dose levels. The control group receives the vehicle only.

4. Monitoring and Endpoint:

  • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width2) / 2.

  • Body weight is also monitored as an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a specified size, and the percentage of tumor growth inhibition is calculated for the treatment groups.

In Vivo Tumor Growth Inhibition Study (Representative Protocol for Bevacizumab)

1. Cell Line and Animal Model:

  • A human tumor cell line known to express VEGF (e.g., human ovarian cancer cell lines) is used.

  • Immunocompromised mice (e.g., nu/nu mice) are used for xenograft implantation.

2. Tumor Implantation and Treatment Initiation:

  • Tumor cells are implanted intraperitoneally or subcutaneously.

  • Once tumors are established, mice are randomized into control and treatment groups.

3. Bevacizumab Administration:

  • Bevacizumab is administered via intraperitoneal or intravenous injection at a specified dose and schedule (e.g., 5 mg/kg, twice weekly).

  • The control group receives a control antibody or saline.

4. Efficacy Assessment:

  • Tumor growth is monitored by measuring tumor volume or by assessing ascites production in the case of intraperitoneal models.

  • Survival is a key endpoint in many studies, with the study continuing until a predefined endpoint is reached (e.g., ethical endpoint for tumor size or clinical signs).

Summary

This compound and bevacizumab both target the VEGF signaling pathway to inhibit angiogenesis, but through distinct mechanisms. Bevacizumab acts extracellularly by sequestering the VEGF-A ligand, while this compound acts intracellularly to inhibit the enzymatic activity of the VEGFR-2 receptor. Bevacizumab is a well-established therapeutic with extensive clinical data supporting its efficacy in various cancers. In contrast, this compound is an early-stage investigational drug with promising preclinical data. Further clinical development will be necessary to determine the therapeutic potential of this compound and how it compares to existing anti-angiogenic therapies like bevacizumab.

References

Confirming JNJ-38158471 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to confirm target engagement of JNJ-38158471, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, and contrasts its activity with other known VEGFR-2 inhibitors.

This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, with a biochemical half-maximal inhibitory concentration (IC50) of 40 nM.[1][2][3] It also demonstrates activity against the closely related tyrosine kinases Ret (180 nM) and Kit (500 nM), but shows significantly less activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 µM.[1] In cellular assays, this compound has been shown to inhibit the VEGF-stimulated autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[1][4]

Comparison of VEGFR-2 Inhibitors: Cellular Target Engagement

InhibitorTarget(s)Cellular Phospho-VEGFR-2 Inhibition (IC50)Other Cellular Effects
This compound VEGFR-2 , Ret, KitInhibition observed at 1-500 nM in HUVECs[4]Inhibits VEGF-dependent HUVEC migration[4]
Sorafenib (B1663141) VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, Raf-1, B-Raf~90 nM (biochemical IC50)[2]Inhibits ovarian cancer cell proliferation and mobility[5]
Sunitinib VEGFR-2, PDGFRβ, c-Kit80 nM (biochemical IC50 for VEGFR2)[2]More frequent dose reduction due to toxicity compared to sorafenib in some studies[6]
Cabozantinib VEGFR-2, MET, RET, KIT, AXL, FLT3, Tie20.035 nM (biochemical IC50)
Regorafenib VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, Kit, RET, Raf-1, B-Raf4.2 nM (biochemical IC50 for murine VEGFR2)[2]
Linifanib VEGFR, PDGFR4 nM (biochemical IC50 for KDR)

Note: Cellular IC50 values can vary depending on the cell line and experimental conditions. The data for this compound indicates a dose-dependent inhibition of VEGFR-2 phosphorylation, with 73% inhibition at 1 nM and 95% at 500 nM in HUVECs.[4]

Experimental Protocols for Confirming Target Engagement

To ensure robust and reproducible data, detailed experimental protocols are essential. Below are methodologies for two key experiments to confirm VEGFR-2 target engagement in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the protein.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs or other cells endogenously expressing VEGFR-2) to 80-90% confluency. Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. This step induces denaturation and aggregation of unstable proteins.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble VEGFR-2 in each sample using a suitable method like Western blotting or an ELISA-based approach (e.g., HTRF, AlphaLISA).

  • Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine the EC50 of target engagement.

Phospho-VEGFR-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in cells, a key step in its activation.

Experimental Protocol:

  • Cell Culture and Serum Starvation: Seed a suitable cell line (e.g., HUVECs) in multi-well plates. Once the cells reach the desired confluency, serum-starve them for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours at 37°C.

  • VEGF Stimulation: Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR-2 phosphorylation. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-VEGFR-2: Quantify the levels of phosphorylated VEGFR-2 (typically at tyrosine 1175) and total VEGFR-2 in the cell lysates using a sensitive immunoassay such as ELISA, HTRF, or Western blotting.

  • Data Analysis: Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each sample. Plot the percentage of inhibition of VEGFR-2 phosphorylation against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the cellular IC50 value.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for evaluating target engagement.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling and Inhibition.

Target_Engagement_Workflow General Workflow for Cellular Target Engagement Assays cluster_setup Experiment Setup cluster_assay Target Engagement Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HUVECs) CompoundTreatment 2. Compound Treatment (this compound & Alternatives) CellCulture->CompoundTreatment CETSA CETSA (Heat Shock) CompoundTreatment->CETSA PhosphoAssay Phospho-Assay (VEGF Stimulation) CompoundTreatment->PhosphoAssay Lysis 3. Cell Lysis & Protein Extraction CETSA->Lysis PhosphoAssay->Lysis Quantification 4. Quantification of Target Protein Lysis->Quantification DataAnalysis 5. Data Analysis (Melting Curve / IC50) Quantification->DataAnalysis

Caption: Cellular Target Engagement Workflow.

References

JNJ-38158471: A Preclinical Efficacy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the preclinical efficacy of JNJ-38158471, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. The data presented is based on available preclinical studies and is compared with the established multi-kinase inhibitor, sorafenib, to offer a contextual performance evaluation.

Executive Summary

This compound is a potent and selective antagonist of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Preclinical data demonstrates its significant anti-tumor efficacy in various xenograft models. Unlike the multi-kinase inhibitor sorafenib, this compound exhibits high selectivity for VEGFR-2 with no significant activity against VEGFR-1 and VEGFR-3, and it lacks Raf kinase activity.[1] This focused mechanism of action suggests a potential for a more targeted therapeutic effect with a possibly different safety profile compared to broader-acting inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on this compound and sorafenib.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Notes
This compound VEGFR-2 40 Potent and selective inhibition.[1]
Ret180
Kit500
VEGFR-1>1000No significant activity.[1]
VEGFR-3>1000No significant activity.[1]
Raf Kinase-Lacks activity.[1]
Sorafenib VEGFR-2 -Known inhibitor; specific IC50 values vary across studies but is a potent inhibitor.[2]
VEGFR-1-Known inhibitor.[2]
VEGFR-3-Known inhibitor.[2]
PDGFR-β-Known inhibitor.[2]
c-Kit-Known inhibitor.[2]
FLT-3-Known inhibitor.[2]
Raf-1-Known inhibitor.[2]
B-Raf (wild-type and V600E)-Known inhibitor.[3]

Table 2: In Vivo Anti-Tumor Efficacy in Human Tumor Xenograft Models

CompoundTumor ModelDosingTumor Growth InhibitionReference
This compound A431 (human epidermoid carcinoma)Once-daily oralUp to 90%[1]
HCT116 (human colon carcinoma)Once-daily oralUp to 90%[1]
A375 (human melanoma)Once-daily oralUp to 90%[1]
Sorafenib HCT-116 (human colon carcinoma)30 mg/kg, once-daily oral (14 days)64%[3]
A375 (human melanoma)1, 5, 10 µmol/L (in vitro)Significant inhibition of proliferation and migration

Experimental Protocols

While specific, detailed protocols for the this compound studies are not publicly available, the following represent standard methodologies for the types of experiments cited.

In Vitro Kinase Activity Assay (General Protocol)

VEGFR-2 kinase activity is typically measured using a kinase assay kit. The general principle involves the following steps:

  • Preparation of Reagents : Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP are prepared in a kinase assay buffer.

  • Reaction Incubation : The kinase, substrate, and ATP are incubated with varying concentrations of the test compound (e.g., this compound) in a 96-well plate. A positive control (known inhibitor) and a negative control (vehicle) are included. The reaction is typically incubated at 30°C for a specified time (e.g., 45 minutes).

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) where the amount of ATP remaining in the well is measured, or by using a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis : The inhibitory activity of the compound is calculated as a percentage of the control activity, and the IC50 value is determined by fitting the dose-response data to a sigmoid curve.

Human Tumor Xenograft Model (General Protocol)
  • Cell Culture : Human tumor cell lines (e.g., A431, HCT116, A375) are cultured in appropriate media and conditions.

  • Animal Model : Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation : A suspension of tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration : Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally once daily. The control group receives a vehicle solution.

  • Efficacy Evaluation : Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the mice are also monitored.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration p38->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and its downstream effects.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start: Culture Tumor Cells implant Implant Cells into Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat_jnj Administer this compound randomize->treat_jnj Treatment Group treat_control Administer Vehicle Control randomize->treat_control Control Group monitor_treatment Monitor Tumor Volume and Animal Health treat_jnj->monitor_treatment treat_control->monitor_treatment endpoint Endpoint: Analyze Data (Tumor Growth Inhibition) monitor_treatment->endpoint

Caption: General workflow for a preclinical in vivo xenograft efficacy study.

References

Safety Operating Guide

Proper Disposal of JNJ-38158471: A General Protocol for Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) with detailed disposal instructions for JNJ-38158471 is not publicly available, the following guidelines are based on established best practices for the handling and disposal of novel chemical and pharmaceutical research materials.[1] Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. If an SDS was provided by the manufacturer, it should be consulted for definitive disposal instructions.

The disposal of any research compound, including this compound, must be approached with caution, treating the substance as potentially hazardous.[1] Improper disposal can lead to environmental contamination and pose safety risks.[1] Do not dispose of this compound down the drain or in regular trash.[1]

Core Safety & Disposal Principles

This table summarizes crucial safety considerations and disposal principles applicable to research compounds where specific data is unavailable.[1]

PrincipleRationaleBest Practice
Hazard Identification In the absence of specific data, assume the compound is hazardous.Protects personnel and the environment from unknown risks.[1]
Regulatory Compliance Adherence to all local, state, and federal regulations for hazardous waste is mandatory.Ensures legal and safe disposal practices.[1]
Personal Protection Utilize appropriate Personal Protective Equipment (PPE) during all handling and disposal activities.Minimizes risk of exposure through inhalation, ingestion, or skin contact.[1]
Waste Segregation Keep different chemical wastes separate to prevent potentially dangerous reactions.Prevents chemical reactions in waste containers.[1]
Container Integrity Use designated, sealed, and clearly labeled waste containers.Prevents spills, leaks, and misidentification of waste.[1]
Professional Disposal Arrange for disposal through your institution's EHS department.Ensures waste is transported and treated by licensed professionals.[1]

General Disposal Protocol for Research Compounds

The following step-by-step process outlines a general framework for the safe disposal of a research compound like this compound.

Step 1: Characterization and Segregation
  • Treat as Hazardous: Handle this compound as a potentially hazardous substance.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid materials contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) in a designated, compatible hazardous waste container.

    • Liquid Waste: Collect liquid solutions containing this compound in a separate, designated hazardous liquid waste container.

    • Sharps: Any sharps (needles, scalpels, contaminated glass) must be disposed of in a rigid, puncture-resistant sharps container labeled as hazardous waste.[2]

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (consult glove compatibility charts for the specific solvent used).

  • A lab coat.

Step 3: Waste Container Management
  • Use Approved Containers: Only use hazardous waste containers approved by your institution's EHS department.[1]

  • Ensure Compatibility: The container material must be compatible with the chemical properties of the waste.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.[1]

  • Proper Labeling: Clearly label all waste containers with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound" and any solvents.[1]

    • The date of initial waste accumulation.[1]

Step 4: Spill Management

In case of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear suitable protective equipment.[3]

  • Contain Spill: For large spills, dike and contain the material with absorbents like sand or clay.[3]

  • Collect Waste: Collect small spills with absorbent materials and place them in an approved hazardous waste container for proper disposal.[3]

Step 5: Disposal Request and Collection
  • Contact EHS: Once the waste container is full (typically around 75-80%) or the project is complete, submit a chemical waste collection request to your institution's EHS department.[1][2]

  • Store Securely: While awaiting pickup, store the sealed and labeled container in a designated, secure area away from general traffic.[4]

Visualized Workflows

The following diagrams illustrate the key decision-making and operational processes for proper chemical waste disposal.

G start Start: Generate Chemical Waste decision1 Is Waste Stream Characterized? start->decision1 process1 Consult SDS and EHS Guidelines decision1->process1 No decision2 Waste Type? decision1->decision2 Yes process1->decision1 solid Solid Waste decision2->solid Solid liquid Liquid Waste decision2->liquid Liquid sharps Sharps Waste decision2->sharps Sharps end_node Waste Segregated solid->end_node liquid->end_node sharps->end_node

Caption: Decision workflow for characterizing and segregating chemical waste.

G start Start: Segregated Waste step1 1. Select EHS-Approved Waste Container start->step1 step2 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) step1->step2 step3 3. Place Waste in Container step2->step3 step4 4. Securely Close Lid step3->step4 step5 5. Label Container Correctly (Name, Date, 'Hazardous') step4->step5 decision Container Full? step5->decision store Store in Designated Secure Area decision->store No request Submit Pickup Request to EHS decision->request Yes store->start Add more waste later end_node End: Awaiting Professional Disposal request->end_node

Caption: Step-by-step procedure for hazardous waste container management.

References

Essential Safety and Logistical Information for Handling JNJ-38158471

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the novel research compound JNJ-38158471 is not publicly available. This guide provides essential safety and logistical information based on best practices for handling potent, novel research compounds. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this compound. This information should supplement, not replace, institutional safety protocols and the eventual compound-specific SDS.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical line of defense in minimizing exposure to potent research compounds like this compound. The required level of PPE is dictated by a risk assessment that considers the compound's physical form (e.g., powder, liquid), the quantity being handled, and the specific laboratory procedure.[1][2][3][4]

Table 1: Recommended Personal Protective Equipment for Various Laboratory Activities

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an additional barrier against contamination.[1][2]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[3]

Operational Plans: A Step-by-Step Guide for Handling

A systematic workflow is crucial for safely managing potent compounds from their arrival to their disposal.

Experimental Workflow for Handling Potent Research Compounds

G Figure 1: General Workflow for Handling Potent Research Compounds cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A 1. Compound Receipt & Initial Inspection B 2. Review Safety Data Sheet (or equivalent) A->B C 3. Conduct Specific Risk Assessment B->C D 4. Prepare Designated Work Area C->D E 5. Don Appropriate PPE D->E Proceed to Handling F 6. Perform Experiment (e.g., Weighing, Dosing) E->F G 7. Decontaminate Work Surfaces F->G H 8. Segregate & Label Waste G->H Proceed to Disposal I 9. Doff PPE Carefully H->I J 10. Final Waste Disposal I->J

Figure 1: General Workflow for Handling Potent Research Compounds
Detailed Methodologies

1. Compound Receipt and Initial Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name and any available hazard information.

2. Review Safety Data Sheet (SDS) or Equivalent Documentation:

  • If an SDS is available, thoroughly review all sections, paying close attention to hazard identification, first-aid measures, and handling and storage recommendations.

  • In the absence of an SDS, consult internal safety professionals and any preliminary data available for the compound.

3. Conduct a Specific Risk Assessment:

  • Evaluate the specific procedures to be performed and identify potential hazards (e.g., inhalation of powder, skin contact with a solution).

  • Determine the appropriate level of containment and PPE required for each step.

4. Prepare a Designated Work Area:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of exposure.

  • Ensure that all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

5. Don Appropriate PPE:

  • Select and put on the PPE as determined by the risk assessment (refer to Table 1).

  • Ensure all PPE is in good condition and fits correctly.

6. Perform the Experiment:

  • Handle the compound with care to avoid generating dust or aerosols.

  • Use appropriate tools and techniques to minimize the risk of spills or contamination.

7. Decontaminate Work Surfaces:

  • After handling the compound, decontaminate all work surfaces with an appropriate solvent or cleaning agent.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plans

Proper disposal of potent research compounds and associated waste is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Plan for this compound and Contaminated Materials

Waste TypeDisposal ProcedureRationale
Unused Compound - Collect in a sealed, clearly labeled hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed.To ensure proper identification and safe disposal by trained personnel.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.[1]
Aqueous Waste - Collect in a sealed, labeled container.- The container should be clearly labeled with the chemical name and concentration.To prevent the release of the compound into the water system.
Contaminated Sharps - Place in a designated sharps container labeled as hazardous waste.To prevent puncture injuries and subsequent exposure.
Logical Relationship for PPE Selection

The decision-making process for selecting the appropriate level of PPE should be systematic and based on the potential for exposure.

G Figure 2: PPE Selection Logic A Potential for Aerosolization? B Potential for Splash Hazard? A->B No Respirator Use Respirator (PAPR/Supplied Air) A->Respirator Yes C Potential for Skin Contact? B->C No Goggles Use Chemical Splash Goggles B->Goggles Yes Gloves Use Chemical-Resistant Gloves C->Gloves Yes LabCoat Wear Lab Coat C->LabCoat No

Figure 2: PPE Selection Logic

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.